Product packaging for Lometrexol disodium(Cat. No.:)

Lometrexol disodium

Cat. No.: B12397558
M. Wt: 487.4 g/mol
InChI Key: SVJSWELRJWVPQD-KJWOGLQMSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Lometrexol Sodium (preferred).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N5Na2O6 B12397558 Lometrexol disodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N5Na2O6

Molecular Weight

487.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1

InChI Key

SVJSWELRJWVPQD-KJWOGLQMSA-L

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Lometrexol Disodium: A Technical Guide to its Function as a GARFT Inhibitor in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol disodium, a potent antifolate, selectively targets and inhibits glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. This targeted inhibition leads to the depletion of intracellular purine pools, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells. The subsequent disruption of nucleic acid synthesis induces S-phase cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of lometrexol, its effects on cancer cells, detailed experimental protocols for its evaluation, and a summary of its quantitative parameters and clinical investigation.

Introduction

The de novo synthesis of purines is a fundamental metabolic pathway that is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation.[1] This pathway, therefore, represents a key target for anticancer therapies. Lometrexol (also known as DDATHF) is a second-generation antifolate designed to specifically inhibit GARFT, the enzyme responsible for the third step in this pathway.[1] By blocking this crucial step, lometrexol effectively starves cancer cells of the necessary building blocks for DNA and RNA, leading to cell cycle arrest and programmed cell death.[1][2]

Mechanism of Action

Lometrexol acts as a tight-binding inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[3] GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). This is a critical step in the multi-enzyme process of constructing the purine ring. By competitively inhibiting GARFT, lometrexol and its polyglutamated derivatives lead to a rapid and sustained depletion of intracellular purine nucleotides, including ATP and GTP. This purine depletion is the primary driver of lometrexol's cytotoxic effects.

Signaling Pathway of De Novo Purine Synthesis Inhibition

The inhibition of GARFT by lometrexol sets off a cascade of cellular events stemming from purine nucleotide depletion. A key downstream consequence is the inhibition of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.

Purine_Synthesis_Inhibition cluster_pathway De Novo Purine Synthesis Pathway cluster_downstream Downstream Effects PRPP PRPP PRA PRA PRPP->PRA PPAT GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GARS FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purine_Nucleotides Purine Nucleotides (ATP, GTP) FGAR->Purine_Nucleotides Multiple Steps mTORC1 mTORC1 Signaling Purine_Nucleotides->mTORC1 S_Phase_Arrest S-Phase Cell Cycle Arrest Purine_Nucleotides->S_Phase_Arrest Depletion Lometrexol Lometrexol Disodium GARFT GARFT Lometrexol->GARFT Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis S_Phase_Arrest->Apoptosis MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells attach Allow cells to attach (overnight) seed_cells->attach treat Treat cells with Lometrexol dilutions attach->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze Cell_Cycle_Workflow start Start treat_cells Treat cells with Lometrexol start->treat_cells harvest Harvest and wash cells treat_cells->harvest fix Fix cells in 70% ethanol harvest->fix rnase Treat with RNase A fix->rnase stain Stain with Propidium Iodide rnase->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze cell cycle distribution acquire->analyze

References

The Discovery and Development of Lometrexol Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol disodium, a second-generation antifolate, has been a subject of significant interest in oncology research due to its targeted mechanism of action and potential for activity against a range of solid tumors. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details its primary molecular targets, the downstream effects on cellular metabolism, and the preclinical and clinical investigations that have defined its therapeutic potential and limitations. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Lometrexol (also known as DDATHF, 5,10-dideazatetrahydrofolic acid) is a folate analog antimetabolite with antineoplastic activity.[1] Its development was driven by the need for antifolates with novel mechanisms of action to overcome resistance to established drugs like methotrexate.[1] Lometrexol's primary distinction lies in its potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2] By disrupting this pathway, Lometrexol effectively starves rapidly proliferating cancer cells of the necessary purine nucleotides for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3] This guide will explore the multifaceted journey of Lometrexol from its chemical synthesis to its evaluation in clinical settings.

Mechanism of Action

Lometrexol exerts its cytotoxic effects primarily through the inhibition of two key enzymes involved in one-carbon metabolism:

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): This is the principal target of Lometrexol. GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a critical step in the de novo synthesis of purine nucleotides. Lometrexol acts as a tight-binding inhibitor of GARFT, leading to a rapid and sustained depletion of intracellular purine pools (ATP and GTP).

  • Serine Hydroxymethyltransferase (SHMT1/2): Lometrexol is also a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key source of one-carbon units for various biosynthetic pathways, including purine and thymidylate synthesis.

The dual inhibition of GARFT and SHMT disrupts purine biosynthesis at multiple points, enhancing its anticancer efficacy.

Signaling Pathway

The inhibition of GARFT by Lometrexol leads to a cascade of downstream effects, including the inhibition of the mTORC1 signaling pathway, which is sensitive to purine levels.

Lometrexol Signaling Pathway Mechanism of Action of Lometrexol Lometrexol Lometrexol disodium GARFT GARFT Lometrexol->GARFT inhibition SHMT SHMT1/2 Lometrexol->SHMT inhibition Purine_Synth De Novo Purine Biosynthesis Lometrexol->Purine_Synth blocks GARFT->Purine_Synth SHMT->Purine_Synth Purine_Pool Intracellular Purine Pool (ATP, GTP) Purine_Synth->Purine_Pool Cell_Growth Cell Growth & Proliferation Apoptosis Apoptosis mTORC1 mTORC1 Signaling Purine_Pool->mTORC1 activates Purine_Pool->Cell_Growth required for mTORC1->Cell_Growth

Caption: Lometrexol inhibits GARFT and SHMT, blocking purine synthesis and mTORC1 signaling.

Discovery and Synthesis

The synthesis of Lometrexol involves a multi-step asymmetric approach to establish the correct stereochemistry at the C6 position, which is crucial for its biological activity.

Synthetic Scheme Overview

An enantioselective synthesis of Lometrexol has been described which utilizes (5R)-2-piperidone as a key intermediate. The process involves the following key transformations:

  • Enantioselective esterification: A lipase-catalyzed reaction is used to create a chiral building block.

  • Functional group manipulation: A series of reactions are performed to introduce the necessary chemical groups.

  • Cyclization: The core heterocyclic ring system is formed.

  • Coupling and Hydrolysis: The final L-glutamate moiety is attached, followed by hydrolysis to yield Lometrexol.

Preclinical Development

In Vitro Studies

Lometrexol has demonstrated potent cytotoxic activity against a variety of cancer cell lines.

Compound Cell Line Assay IC50
LometrexolCCRF-CEM (human leukemia)Proliferation2.9 nM

Table 1: In Vitro Activity of Lometrexol

In Vivo Studies

Preclinical studies in animal models have shown the antitumor efficacy of Lometrexol. A common model is the murine xenograft model.

Clinical Development

Lometrexol has undergone Phase I and II clinical trials to evaluate its safety, pharmacokinetics, and efficacy in cancer patients.

Phase I Trials

Early clinical trials were challenged by delayed and cumulative myelosuppression. Subsequent studies found that co-administration of folic acid could significantly mitigate these toxicities without compromising antitumor activity.

A Phase I study established a recommended Phase II dose of 10.4 mg/m² of Lometrexol administered intravenously weekly, in combination with daily oral folic acid at 3 mg/m². Dose-limiting toxicities included thrombocytopenia and mucositis.

Pharmacokinetic Data

The pharmacokinetics of Lometrexol have been characterized in human subjects.

Parameter Value
Plasma Protein Binding 78 ± 3%
Volume of Distribution (Vd) 4.7 - 15.8 L/m²
Elimination Half-life (t1/2α) 19 ± 7 min
Elimination Half-life (t1/2β) 256 ± 96 min
Elimination Half-life (t1/2γ) 1170 ± 435 min
Renal Excretion (24h) 85 ± 16% of dose

Table 2: Human Pharmacokinetic Parameters of Lometrexol

Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methods used to determine the activity of GARFTase.

Principle: The enzymatic activity is monitored by measuring the increase in absorbance at 295 nm, corresponding to the formation of 5,8-dideazatetrahydrofolate.

Materials:

  • Purified human GARFTase

  • α,β-glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHODDF)

  • This compound

  • 0.1 M HEPES buffer, pH 7.5

  • DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Lometrexol in DMSO.

  • In a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR, 5.4 µM 10-CHODDF, and varying concentrations of Lometrexol in HEPES buffer.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding 150 µL of 20 nM purified GARFTase.

  • Immediately monitor the increase in absorbance at 295 nm over time.

  • Calculate initial reaction rates and determine the Ki value using appropriate enzyme inhibition models.

SHMT Inhibition Assay (Competitive Binding Assay)

Principle: This assay measures the ability of an antifolate to compete with leucovorin for binding to SHMT, which can be monitored spectrophotometrically by the formation of a quinonoid intermediate.

Materials:

  • Purified human cytosolic SHMT (hcSHMT)

  • This compound

  • Leucovorin

  • Glycine

  • Buffer solution (e.g., potassium phosphate buffer)

  • Spectrophotometer

Procedure:

  • Prepare solutions of hcSHMT, glycine, leucovorin, and varying concentrations of Lometrexol.

  • In a cuvette, mix the enzyme, glycine, and Lometrexol.

  • Initiate the reaction by adding leucovorin.

  • Measure the absorbance change associated with the formation of the enzyme-glycine-leucovorin ternary complex.

  • Determine the apparent inhibition constant (Ki) by analyzing the inhibition curves at different Lometrexol concentrations.

In Vitro Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of Lometrexol for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls.

In Vivo Xenograft Tumor Model

Principle: This protocol evaluates the antitumor efficacy of Lometrexol in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • This compound for injection

  • Folic acid for supplementation

  • Matrigel (optional)

  • Calipers

Procedure:

  • Implant cancer cells subcutaneously into the flanks of the mice.

  • Allow tumors to reach a palpable size.

  • Randomize mice into control and treatment groups.

  • Administer Lometrexol via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

  • Provide folic acid supplementation in the diet or drinking water.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Monitor the body weight and general health of the mice.

Experimental Workflow

Experimental Workflow for Lometrexol Evaluation Drug Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation Enzyme_Assay Enzyme Inhibition Assays (GARFT & SHMT) Cell_Assay Cell-Based Assays (MTT, etc.) Enzyme_Assay->Cell_Assay Determine cellular potency Xenograft Xenograft Tumor Models Cell_Assay->Xenograft Evaluate in vivo efficacy Phase_I Phase I Clinical Trials (Safety & Dosing) Xenograft->Phase_I Assess safety in humans Phase_II Phase II Clinical Trials (Efficacy) Phase_I->Phase_II Determine therapeutic effect

Caption: A typical workflow for the preclinical and clinical evaluation of Lometrexol.

Conclusion

This compound represents a significant development in the field of antifolate chemotherapy, with a distinct mechanism of action targeting de novo purine synthesis. Its potent inhibition of GARFT and SHMT provides a strong rationale for its use in oncology. While early clinical development was hampered by toxicity, the implementation of folic acid co-therapy has improved its therapeutic index. The detailed understanding of its mechanism, supported by the experimental protocols and data presented in this guide, offers a solid foundation for further research and development of this class of compounds. Future investigations may focus on identifying predictive biomarkers of response and exploring rational combination therapies to maximize the clinical benefit of Lometrexol.

References

An In-depth Technical Guide to the Pharmacological Profile of Lometrexol Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Lometrexol (5,10-dideazatetrahydrofolic acid, DDATHF) is a potent, second-generation antifolate antimetabolite designed to selectively inhibit de novo purine biosynthesis.[1][2] Its primary mechanism of action is the tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the pathway responsible for the synthesis of purine nucleotides essential for DNA and RNA replication.[1][3] This targeted inhibition leads to the depletion of intracellular purine pools, resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[4] Lometrexol has demonstrated significant antitumor activity in preclinical models, including those resistant to first-generation antifolates like methotrexate. However, its clinical development has been marked by challenges related to cumulative hematological toxicity, primarily thrombocytopenia and mucositis. This toxicity has been effectively managed through co-administration of folic acid, which appears to protect normal tissues without compromising antitumor efficacy. This guide provides a comprehensive overview of the pharmacological profile of Lometrexol, detailing its mechanism of action, enzyme inhibition, in vitro activity, pharmacokinetic properties, and key experimental protocols.

Mechanism of Action

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway, a fundamental process for cell growth and division. Unlike methotrexate, which primarily inhibits dihydrofolate reductase (DHFR), Lometrexol is a highly selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).

GARFT catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), an early and essential step in the formation of the purine ring. By binding tightly to GARFT, Lometrexol blocks this reaction, leading to a rapid and sustained depletion of intracellular purine ribonucleotides (ATP, GTP, dATP, dGTP). This purine starvation halts DNA and RNA synthesis, induces cell cycle arrest in the S phase, and ultimately triggers apoptosis. Lometrexol requires intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to become fully active, as the polyglutamated forms are more potent inhibitors of GARFT and are retained more effectively within the cell.

In addition to its primary target, Lometrexol has also been identified as a potent inhibitor of human Serine hydroxymethyltransferase (SHMT), an enzyme involved in one-carbon metabolism that provides the building blocks for nucleotide synthesis.

Lometrexol_Mechanism_of_Action cluster_pathway De Novo Purine Synthesis Pathway cluster_effects Cellular Effects PRPP PRPP PRA PRA PRPP->PRA Multiple Steps GAR Glycinamide Ribonucleotide (GAR) PRA->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GARFT GARFT (Glycinamide Ribonucleotide Formyltransferase) GAR->GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA GARFT->FGAR Purine_Depletion Purine Depletion GARFT->Purine_Depletion Pathway Blocked Lometrexol Lometrexol Lometrexol->GARFT Inhibits S_Phase_Arrest S Phase Arrest Purine_Depletion->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

De novo purine synthesis pathway and Lometrexol's point of inhibition.

Quantitative Pharmacological Data

Enzyme Inhibition Profile

Lometrexol is a potent inhibitor of GARFT. Its inhibitory constant (Ki) has been determined in enzymatic assays, and it shows greater potency than its predecessor antifolates.

CompoundTarget EnzymeInhibition Constant (Ki)Notes
Lometrexol GARFTNot explicitly stated, but a reference point for comparison.A tight-binding inhibitor.
LY309887GARFT6.5 nMA second-generation inhibitor, 9-fold more potent than Lometrexol.
Lometrexol human cytosolic SHMTLow micromolar rangeA secondary target.
In Vitro Antiproliferative Activity

The cytotoxic effect of Lometrexol has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is notably influenced by the concentration of folic acid in the cell culture medium, with lower folate levels leading to increased potency.

Cell LineCancer TypeIC50 (nM)Culture Conditions / Notes
CCRF-CEMHuman Leukemia2.9-
IGROV-1Ovarian Carcinoma16In the presence of 200 nM folic acid.
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid.
OVCAR3Ovarian Carcinoma2In folic acid-free medium.
L1210Murine LeukemiaInduces rapid growth inhibition at 1-30 µM.
Pharmacokinetic Parameters

Pharmacokinetic studies in humans have shown that Lometrexol follows a multi-compartment model and is primarily eliminated through the kidneys.

Table 3: Human Pharmacokinetic Parameters of Lometrexol

Parameter Mean Value (± SD) Study Population / Notes
Model Three-compartment Phase I study patients.
Clearance 1.6 ± 0.6 L/h/m²
Volume of Distribution (Vd) 8.9 ± 4.1 L/m²
t½ α (alpha half-life) 0.23 ± 0.1 h
t½ β (beta half-life) 2.9 ± 1.4 h
t½ γ (gamma half-life) 25.0 ± 48.7 h

| Renal Elimination | 85 ± 16% | % of dose recovered unchanged in urine within 24h. |

Detailed Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol determines the inhibitory activity of Lometrexol against purified GARFTase by monitoring product formation.

  • Principle: The enzymatic activity of GARFTase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazatetrahydrofolate from the substrate 10-formyl-5,8-dideazafolate (10-CHODDF).

  • Materials:

    • Purified human GARFTase

    • α,β-glycinamide ribonucleotide (GAR)

    • 10-formyl-5,8-dideazafolate (10-CHODDF)

    • Lometrexol disodium

    • 0.1 M HEPES buffer, pH 7.5

    • DMSO

    • UV-transparent 96-well plate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of Lometrexol in DMSO and create serial dilutions.

    • In a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR, 5.4 µM 10-CHODDF, and varying concentrations of Lometrexol in HEPES buffer.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding 150 µL of 20 nM purified GARFTase to each well.

    • Immediately shake the plate and begin monitoring the increase in absorbance at 295 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the Ki value by fitting the initial rates against the inhibitor concentrations using appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.

GARFT_Assay_Workflow A Prepare Reagents (GAR, 10-CHODDF, Lometrexol) B Dispense into 96-Well Plate & Pre-incubate at 37°C A->B C Initiate Reaction (Add Purified GARFTase) B->C D Monitor Absorbance at 295 nm (Spectrophotometer) C->D E Calculate Initial Rates & Determine Ki Value D->E

Workflow for the GARFT enzyme inhibition assay.
In Vitro Cell Proliferation Assay (MTT Method)

This assay assesses the cytotoxic effect of Lometrexol on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Complete cell culture medium (e.g., RPMI-1640)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

    • Drug Treatment: Prepare serial dilutions of Lometrexol in culture medium. Replace the old medium with 100 µL of medium containing the different Lometrexol concentrations. Include a vehicle control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.

    • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the Lometrexol concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-Well Plate (Incubate Overnight) B Treat with Serial Dilutions of Lometrexol (48-72h) A->B C Add MTT Reagent (Incubate 2-4h) B->C D Solubilize Formazan Crystals (Add DMSO) C->D E Read Absorbance at 570 nm D->E F Calculate Viability & Determine IC50 E->F

Workflow for the MTT cell proliferation assay.
In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of Lometrexol in an animal model.

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Lometrexol, and tumor growth is monitored over time to assess drug efficacy.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID)

    • Human cancer cell line

    • Lometrexol for injection (reconstituted in a suitable vehicle like saline)

    • Sterile PBS

    • Matrigel (optional)

    • Calipers

  • Procedure:

    • Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-10 x 10^6 cells per 100 µL. Inject the cell suspension subcutaneously into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³).

    • Randomization & Treatment: Randomize mice into treatment and control (vehicle) groups.

    • Drug Administration: Administer Lometrexol via the desired route (e.g., intraperitoneal or intravenous injection) at a pre-determined dose and schedule.

    • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²) / 2. Monitor the body weight and general health of the mice.

  • Data Analysis:

    • Plot mean tumor growth curves for each group over time.

    • Calculate the tumor growth inhibition (TGI) at the end of the study to quantify efficacy.

    • Excise tumors at the end of the study for further analysis (e.g., weight, histology).

Quantification of Lometrexol in Plasma (HPLC Method)

This protocol is for the measurement of Lometrexol concentrations in biological samples.

  • Principle: Lometrexol is extracted from plasma proteins, potentially oxidized to form a fluorescent derivative, and then separated and quantified using reversed-phase high-performance liquid chromatography (HPLC) with either fluorescence or electrochemical detection.

  • Materials:

    • Plasma samples

    • Perchloric acid or Acetonitrile (for protein precipitation)

    • Ammonium formate buffer

    • Manganese dioxide (MnO2) for oxidation (for fluorescence method)

    • C18 or Phenyl reversed-phase HPLC column

    • HPLC system with fluorescence or electrochemical detector

  • Procedure (General Steps):

    • Sample Preparation:

      • Acidify plasma samples to dissociate Lometrexol from binding proteins.

      • Precipitate proteins using an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).

      • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Oxidation (for Fluorescence Detection): Heat the protein-free extract with MnO2 to create a fluorescent derivative.

    • Chromatographic Separation: Inject the prepared sample onto the HPLC column. Elute Lometrexol using a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., ammonium formate or sodium acetate).

    • Detection: Detect the compound using either its native electrochemical properties or its induced fluorescence.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Lometrexol spiked into blank plasma.

    • Quantify the Lometrexol concentration in unknown samples by comparing their peak areas or heights to the standard curve. The lower limit of quantification is typically around 5 nM or 5 ng/mL.

Measurement of Intracellular Purine Nucleotides (HPLC Method)

This protocol quantifies the downstream effect of Lometrexol on purine pools.

  • Principle: Intracellular nucleotides are extracted from cells and separated by ion-paired reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC), followed by quantification using UV or mass spectrometry (MS) detection.

  • Materials:

    • Cell pellets from treated and untreated cells

    • Extraction solvent (e.g., perchloric acid or methanol/water mixture)

    • HPLC or UPLC system with UV or MS detector

    • C18 or Amide HILIC column

    • Mobile phase buffers (e.g., ammonium acetate or tributylamine/acetic acid)

  • Procedure:

    • Cell Harvesting: Rapidly harvest and wash cells to remove extracellular medium.

    • Extraction: Lyse the cells and precipitate macromolecules using a cold extraction solvent.

    • Neutralization & Clarification: If using an acid, neutralize the extract. Centrifuge to remove cell debris.

    • Chromatographic Separation: Inject the clarified extract onto the HPLC column. Use a gradient elution to separate the different purine nucleotides (e.g., IMP, AMP, GMP, ATP, GTP).

    • Detection & Quantification: Monitor the column eluent by UV absorbance (around 254-270 nm) or by mass spectrometry for higher specificity and sensitivity.

  • Data Analysis:

    • Identify nucleotide peaks based on the retention times of known standards.

    • Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve.

    • Compare the nucleotide pool sizes in Lometrexol-treated cells to those in control cells to determine the extent of purine depletion.

References

Lometrexol Disodium: An In-depth Technical Guide to Target Validation in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Lometrexol disodium, a potent antifolate antimetabolite, for the treatment of solid tumors. This document details the mechanism of action, preclinical efficacy, clinical trial outcomes, and key experimental protocols relevant to the investigation of Lometrexol and its molecular target, glycinamide ribonucleotide formyltransferase (GARFT).

Core Concepts: Mechanism of Action and Target Validation

Lometrexol is a folate analog antimetabolite that acts as a specific and potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3] GARFT is a critical enzyme in the de novo purine biosynthesis pathway, responsible for catalyzing the transfer of a formyl group to glycinamide ribonucleotide (GAR).[1][2] By inhibiting GARFT, Lometrexol depletes the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are essential for DNA and RNA synthesis. This disruption of purine metabolism leads to cell cycle arrest in the S phase and subsequent apoptosis, thereby inhibiting the proliferation of rapidly dividing cancer cells.

A key aspect of Lometrexol's activity is its requirement for intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). The polyglutamated forms of Lometrexol are more potent inhibitors of GARFT and are retained within the cell for longer periods, enhancing the drug's cytotoxic effects. This dependence on FPGS for activation is a critical factor in both its efficacy and potential resistance mechanisms.

The validation of GARFT as a therapeutic target in solid tumors is supported by the selective cytotoxicity of Lometrexol towards cancer cells, which often exhibit a higher rate of de novo purine synthesis compared to normal cells. Furthermore, Lometrexol has demonstrated activity in tumor models resistant to other antifolates like methotrexate, which primarily targets dihydrofolate reductase (DHFR).

Diagram of Lometrexol's Mechanism of Action

Lometrexol_Mechanism_of_Action cluster_cell Tumor Cell cluster_purine De Novo Purine Synthesis Lometrexol_in Lometrexol (extracellular) Transport Folate Transporter Lometrexol_in->Transport Lometrexol_mono Lometrexol (monoglutamate) Transport->Lometrexol_mono FPGS FPGS Lometrexol_mono->FPGS Lometrexol_poly Lometrexol (polyglutamated) FPGS->Lometrexol_poly Polyglutamylation GARFT GARFT Lometrexol_poly->GARFT Inhibition GAR Glycinamide Ribonucleotide (GAR) GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) GARFT->FGAR Purines ATP / GTP FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Depletion leads to

Mechanism of action of Lometrexol in a tumor cell.

Quantitative Data Presentation

In Vitro Cytotoxicity of Lometrexol in Solid Tumor Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lometrexol in various human cancer cell lines. These values demonstrate the potent anti-proliferative activity of Lometrexol across different tumor types.

Cell LineCancer TypeIC50 (nM)Notes
CCRF-CEMHuman Leukemia2.9-
IGROV-1Ovarian Carcinoma16In the presence of 200 nM folic acid
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid
OVCAR3Ovarian Carcinoma2In folic acid-free medium
SW626Ovarian CarcinomaNot specified-

Data compiled from multiple sources.

In Vivo Efficacy of Lometrexol in Xenograft Models

Preclinical studies using human tumor xenografts in immunocompromised mice have demonstrated the anti-tumor activity of Lometrexol. While specific tumor growth inhibition (TGI) percentages are not always reported consistently across studies, the available data indicates significant efficacy.

Xenograft ModelCancer TypeDosing ScheduleOutcomeReference
C3H mammaryMurine MammaryNot specifiedTumor growth inhibition
Colon xenograftsColon CancerNot specifiedExcellent efficacy
Pancreatic xenograftsPancreatic CancerNot specifiedEfficacy observed

Further research is needed to compile a comprehensive table with standardized TGI percentages.

Clinical Trial Outcomes in Solid Tumors

Phase I and II clinical trials have evaluated the safety and efficacy of Lometrexol in patients with advanced solid tumors. These studies have established a recommended Phase II dose and have shown preliminary evidence of anti-tumor activity.

PhaseTumor TypesDosing RegimenKey FindingsReference
Phase IAdvanced Solid TumorsDose escalation with folinic acid rescueMTD: 60 mg/m² with folinic acid from day 7-9. One partial response in ovarian cancer.
Phase I/IIAdvanced Cancer10.4 mg/m² weekly IV with daily oral folic acid (3 mg/m²)Recommended Phase II dose established. One partial response in melanoma; stable disease in melanoma and renal cell carcinoma.

Experimental Protocols

Glycinamide Ribonucleotide Formyltransferase (GARFT) Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of Lometrexol on GARFT.

Materials:

  • Purified human GARFT enzyme

  • α,β-Glycinamide ribonucleotide (GAR)

  • 10-Formyl-5,8-dideazafolic acid (10-CHODDF)

  • Lometrexol (or other test inhibitors) dissolved in DMSO

  • 0.1 M HEPES buffer (pH 7.5)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading 96-well plates

Procedure:

  • Prepare a reaction mixture containing 30 µM α,β-GAR and 5.4 µM 10-CHODDF in 0.1 M HEPES buffer.

  • Add varying concentrations of the antifolate inhibitor (Lometrexol) to the wells of a 96-well plate.

  • Add the reaction mixture to each well for a total volume of 150 µL.

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding 150 µL of 20 nM purified GARFTase to each well.

  • Immediately measure the rate of 5,8-dideaza-tetrahydrofolate production by monitoring the change in absorbance at the appropriate wavelength using a spectrophotometer.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Lometrexol on cancer cell lines.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • Lometrexol

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of Lometrexol in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Lometrexol. Include a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for In Vitro and In Vivo Testing

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation A Cell Line Selection B MTT Assay (Cytotoxicity) A->B C GARFT Enzyme Inhibition Assay A->C D Xenograft Model Development B->D Promising results lead to C->D Promising results lead to E Lometrexol Treatment D->E F Tumor Growth Measurement E->F G Data Analysis (TGI) F->G H Phase I/II Clinical Trials G->H Positive efficacy leads to

A standard workflow for preclinical and clinical evaluation.
In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Lometrexol in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Lometrexol for injection

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles

  • Calipers

Procedure:

  • Tumor Cell Implantation: Resuspend cancer cells in sterile PBS or a PBS/Matrigel mixture (1-10 x 10⁶ cells per 100 µL) and inject subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable and reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Lometrexol Treatment: Administer Lometrexol via the desired route (e.g., intraperitoneal or intravenous injection) at the predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement and Data Analysis: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and general health of the mice. Calculate the Tumor Growth Inhibition (TGI) at the end of the study.

Mechanisms of Resistance

A primary mechanism of resistance to Lometrexol involves the downregulation or mutation of folylpolyglutamate synthetase (FPGS). Since polyglutamylation is essential for the intracellular retention and full activity of Lometrexol, decreased FPGS activity leads to reduced drug efficacy. This highlights the importance of assessing FPGS status in tumors as a potential biomarker for predicting response to Lometrexol.

Logical Relationship of Lometrexol Target Validation

Target_Validation_Logic A Hypothesis: Inhibition of GARFT is a valid therapeutic strategy for solid tumors. B Lometrexol is a potent and specific GARFT inhibitor. A->B Evidence C Lometrexol demonstrates in vitro cytotoxicity in solid tumor cell lines. A->C Evidence D Lometrexol shows in vivo anti-tumor efficacy in xenograft models. A->D Evidence E Lometrexol shows clinical activity in solid tumor patients. A->E Evidence F Conclusion: GARFT is a validated target in solid tumors.

The logical framework for validating GARFT as a therapeutic target.

Conclusion

The collective evidence from in vitro, in vivo, and clinical studies strongly supports the validation of glycinamide ribonucleotide formyltransferase (GARFT) as a therapeutic target in solid tumors. This compound, as a specific inhibitor of GARFT, has demonstrated potent anti-tumor activity. The requirement for FPGS-mediated polyglutamylation for its full efficacy is a key molecular determinant of its action and a potential mechanism of resistance. Further investigation into biomarkers for patient selection, such as FPGS expression levels, and exploration of combination therapies may enhance the clinical utility of Lometrexol and other GARFT inhibitors in the treatment of solid malignancies. This guide provides a foundational resource for researchers and clinicians involved in the ongoing development and application of this class of targeted anti-cancer agents.

References

Early Preclinical Studies of Lometrexol Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol disodium, also known as DDATHF (5,10-dideaza-5,6,7,8-tetrahydrofolic acid), is a potent, second-generation antifolate antimetabolite.[1][2] Its primary mechanism of action involves the specific and high-affinity inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2][3] By disrupting this pathway, Lometrexol leads to the depletion of intracellular purine pools, which are essential for DNA and RNA synthesis. This ultimately results in cell cycle arrest, primarily during the S phase, and subsequent apoptosis in rapidly proliferating cancer cells. Notably, Lometrexol has demonstrated activity against tumors that have developed resistance to the first-generation antifolate, methotrexate. This guide provides a comprehensive overview of the early preclinical studies of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and summarizing key experimental protocols.

Mechanism of Action: Targeting Purine Synthesis

This compound exerts its cytotoxic effects by targeting a critical step in the de novo purine synthesis pathway. This pathway is essential for the production of adenosine and guanosine, the building blocks of DNA and RNA.

Signaling Pathway of Lometrexol's Action

Lometrexol Mechanism of Action cluster_purine_synthesis De Novo Purine Synthesis cluster_lometrexol_action Lometrexol (DDATHF) Action cluster_cellular_effects Cellular Effects PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purine Nucleotides (Adenosine, Guanosine) FGAR->Purines Multiple Steps Purine_Depletion Purine Depletion DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Lometrexol Lometrexol (DDATHF) Lometrexol->Inhibition GARFT_Enzyme GARFT Enzyme Inhibition->GARFT_Enzyme Inhibits S_Phase_Arrest S-Phase Arrest Purine_Depletion->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Mechanism of action of Lometrexol (DDATHF).

Quantitative Data

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

The anti-proliferative activity of Lometrexol has been assessed across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency. The cytotoxicity of Lometrexol is notably influenced by the concentration of folic acid in the cell culture medium.

Cell LineCancer TypeIC50 (nM)Folic Acid Concentration
CCRF-CEMHuman Leukemia2.9Not Specified
IGROV-1Ovarian Carcinoma16200 nM
OVCAR3Ovarian Carcinoma502.27 µM
OVCAR3Ovarian Carcinoma2Folic acid-free medium
SW626Ovarian CarcinomaNot SpecifiedNot Specified

Table 1: In Vitro Cytotoxicity of Lometrexol in Various Cancer Cell Lines.

In Vivo Efficacy: Anti-Tumor Activity in Xenograft Models

Preclinical studies in murine models have demonstrated the anti-tumor activity of Lometrexol. Folic acid supplementation has been shown to be crucial for managing toxicity while maintaining efficacy.

Animal ModelTumor TypeLometrexol Dose (mg/kg)Dosing ScheduleOutcome
C57/BL6 MiceColon 38 Carcinoma50Single i.p. injectionProlonged depletion of purine nucleotides in the tumor.
C57/BL6 MiceColon 38 Carcinoma25, 37.5, 50i.p., 4 or 8 hours prior to 5-FUSignificant increase in the anti-tumor activity of 5-FU.

Table 2: Preclinical In Vivo Efficacy of Lometrexol.

Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol outlines a method to determine the inhibitory activity of Lometrexol on its target enzyme, GARFT.

Principle: The activity of GARFT is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of the product, 5,8-dideazatetrahydrofolate.

Materials:

  • Purified human GARFTase

  • α,β-glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHODDF)

  • This compound

  • 0.1 M HEPES buffer, pH 7.5

  • DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Lometrexol in DMSO.

  • In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:

    • 30 µM α,β-GAR

    • 5.4 µM 10-CHODDF

    • Varying concentrations of Lometrexol in 0.1 M HEPES buffer (pH 7.5).

  • Pre-incubate the plate at 37°C.

  • Initiate the reaction by adding 150 µL of 20 nM purified GARFTase to each well.

  • Immediately shake the plate for 5 seconds.

  • Monitor the increase in absorbance at 295 nm over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the Ki value by fitting the initial rates against inhibitor concentrations using appropriate enzyme inhibition models.

GARFT_Inhibition_Assay_Workflow A Prepare Reaction Mixture (GAR, 10-CHODDF, Lometrexol) B Pre-incubate at 37°C A->B C Add GARFTase to Initiate B->C D Measure Absorbance at 295 nm C->D E Calculate Initial Rates D->E F Determine Ki Value E->F

Workflow for the GARFT Inhibition Assay.
In Vitro Cell Viability Assay (MTT Assay)

This protocol details the determination of Lometrexol's cytotoxic effects on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • This compound

  • Folic Acid

  • Complete cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Lometrexol in culture medium with varying concentrations of folic acid.

    • Remove the overnight culture medium and add the drug-containing medium.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot dose-response curves to determine the IC50 values.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Lometrexol A->C B Prepare Lometrexol Dilutions (with varied Folic Acid) B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate and Add DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Workflow for the In Vitro Cell Viability (MTT) Assay.
In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Lometrexol in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • This compound for injection

  • Folic acid for supplementation

  • Matrigel (optional)

  • Sterile PBS

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Resuspend cancer cells in sterile PBS or a PBS/Matrigel mixture.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Folic Acid Supplementation and Tumor Growth Monitoring:

    • Once tumors are palpable and reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Begin folic acid supplementation (e.g., in drinking water or diet).

  • Lometrexol Treatment:

    • After a period of folic acid supplementation (e.g., 7 days), initiate Lometrexol treatment via the desired route (e.g., intraperitoneal injection).

  • Tumor Measurement and Data Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight and general health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Xenograft_Study_Workflow A Implant Tumor Cells in Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups B->C D Administer Folic Acid C->D E Administer Lometrexol D->E F Measure Tumor Volume & Body Weight E->F Repeatedly G Analyze Data (TGI, Survival) F->G

Workflow for an In Vivo Xenograft Tumor Model Study.

Conclusion

The early preclinical data for this compound demonstrate its potential as a potent and specific inhibitor of de novo purine synthesis with significant anti-tumor activity. The in vitro and in vivo studies highlight its efficacy, particularly in the context of folic acid supplementation to mitigate toxicity. The provided experimental protocols offer a foundational framework for researchers to further investigate the therapeutic potential of Lometrexol and similar GARFT inhibitors in the development of novel cancer therapies. Further detailed studies on a wider range of cancer models, along with comprehensive pharmacokinetic and toxicology profiling, will be crucial in fully elucidating its clinical utility.

References

Lometrexol Disodium: A Technical Guide to Cellular Uptake Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol disodium (DDATHF), a folate analog antimetabolite, has demonstrated significant antineoplastic activity.[1] Its primary mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[2][3] This inhibition leads to the depletion of purine pools essential for DNA and RNA synthesis, ultimately causing cell cycle arrest in the S phase and apoptosis.[1][2] A critical determinant of Lometrexol's therapeutic efficacy is its ability to enter target cells. This guide provides an in-depth overview of the cellular uptake mechanisms of Lometrexol, focusing on the key transport systems involved, quantitative data on its transport and binding, and detailed experimental protocols for studying these processes.

Core Cellular Uptake Pathways

Lometrexol, being a folate analog, primarily utilizes the same transport systems as endogenous folates to enter cells. The two major pathways are the Reduced Folate Carrier (RFC) and Folate Receptors (FRs) .

The Reduced Folate Carrier (RFC)

The RFC is a ubiquitously expressed, carrier-mediated transport system that functions as a bidirectional anion exchanger. It is considered the major route of entry for folates and antifolates like methotrexate in most mammalian cells at physiological pH. Lometrexol enters cells via active transport mediated by the RFC.

Folate Receptors (FRs)

Folate receptors, particularly FR-α and FR-β, are high-affinity membrane proteins that bind and internalize folates and their analogs via receptor-mediated endocytosis. FRs are often overexpressed in various cancer cells compared to normal tissues, making them an attractive target for selective drug delivery. Lometrexol has been shown to have a high affinity for folate receptors, particularly the alpha isoform.

Quantitative Data on Lometrexol Cellular Uptake and Activity

The following tables summarize key quantitative data related to the cellular uptake and cytotoxic activity of Lometrexol.

Table 1: Cytotoxicity of Lometrexol in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
CCRF-CEMHuman Leukemia2.9
IGROV-1Ovarian Carcinoma5.77MedchemExpress
R2Chinese Hamster (RFC-null)12 (for inhibition of [3H]methotrexate transport)MedchemExpress

Table 2: Binding Affinity of Lometrexol for Folate Receptors

Receptor IsoformParameterValueNotesReference
FR-αRelative Affinity6-fold higher than LY309887LY309887 is another GARFT inhibitor.
FR-α vs FR-βSelectivity (β Ki / α Ki)5.0Indicates higher affinity for FR-α.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Lometrexol's cellular uptake and its effects on cell viability. Below are protocols for key experiments.

In Vitro Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of Lometrexol on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare a stock solution of Lometrexol in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions of Lometrexol in complete culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of Lometrexol. Include a vehicle control (medium with the same concentration of solvent used for Lometrexol).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the dose-response curves and determine the IC50 value (the concentration of Lometrexol that inhibits cell growth by 50%).

Radiolabeled Lometrexol Uptake Assay

This protocol is designed to measure the cellular accumulation of Lometrexol using a radiolabeled form of the drug.

Materials:

  • Cancer cell line of interest

  • Radiolabeled Lometrexol (e.g., [³H]Lometrexol)

  • Unlabeled Lometrexol

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Ice-cold PBS

  • Scintillation fluid

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to near confluence.

  • Assay Initiation: On the day of the assay, aspirate the growth medium and wash the cells twice with transport buffer.

  • Add 0.5 mL of transport buffer to each well and pre-incubate at 37°C for 10-15 minutes.

  • Uptake Measurement: To initiate uptake, add a known concentration of radiolabeled Lometrexol to each well. For competition experiments, add an excess of unlabeled Lometrexol to a subset of wells to determine non-specific binding and uptake.

  • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of Lometrexol uptake over time. For kinetic analysis, perform the assay with varying concentrations of radiolabeled Lometrexol to determine Km and Vmax.

Competitive Binding Assay for Folate Receptors

This assay measures the affinity of Lometrexol for folate receptors by competing with a radiolabeled folate.

Materials:

  • Cells or cell membranes expressing folate receptors

  • Radiolabeled folic acid (e.g., [³H]folic acid)

  • Unlabeled Lometrexol

  • Unlabeled folic acid

  • Binding buffer (e.g., PBS with 1% BSA)

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Incubation: In a series of tubes, incubate a fixed amount of cell membranes or whole cells with a constant concentration of radiolabeled folic acid and varying concentrations of unlabeled Lometrexol. Include a control with no competitor and a control with an excess of unlabeled folic acid to determine total and non-specific binding, respectively.

  • Incubate at 4°C for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radiolabeled folic acid. Wash the filters quickly with ice-cold binding buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of Lometrexol. Plot the percentage of specific binding against the logarithm of the Lometrexol concentration to determine the IC50. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways for Lometrexol Uptake

Lometrexol_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lometrexol_ext Lometrexol RFC Reduced Folate Carrier (RFC) Lometrexol_ext->RFC Carrier-mediated Transport FR Folate Receptor (FR) Lometrexol_ext->FR Binding Lometrexol_int_rfc Lometrexol RFC->Lometrexol_int_rfc Endosome Endosome FR->Endosome Receptor-mediated Endocytosis Polyglutamation Polyglutamation (by FPGS) Lometrexol_int_rfc->Polyglutamation Lometrexol_int_fr Lometrexol Endosome->Lometrexol_int_fr Release Lometrexol_int_fr->Polyglutamation Lometrexol_poly Lometrexol Polyglutamates Polyglutamation->Lometrexol_poly Intracellular Retention & Activity

Caption: Cellular uptake pathways of Lometrexol.

Experimental Workflow for a Cellular Uptake Assay

Uptake_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_termination_analysis Termination & Analysis Seed_Cells Seed cells in multi-well plates Grow_Cells Grow to confluence Seed_Cells->Grow_Cells Wash_Cells Wash cells with transport buffer Grow_Cells->Wash_Cells Pre_incubate Pre-incubate at 37°C Wash_Cells->Pre_incubate Add_Radiolabeled_Lometrexol Add radiolabeled Lometrexol (with/without competitor) Pre_incubate->Add_Radiolabeled_Lometrexol Incubate Incubate for defined time points Add_Radiolabeled_Lometrexol->Incubate Stop_Uptake Stop uptake with ice-cold buffer wash Incubate->Stop_Uptake Lyse_Cells Lyse cells Stop_Uptake->Lyse_Cells Measure_Radioactivity Measure radioactivity (Scintillation Counting) Lyse_Cells->Measure_Radioactivity Analyze_Data Analyze data (uptake rate, kinetics) Measure_Radioactivity->Analyze_Data

Caption: Workflow for a radiolabeled cellular uptake assay.

Conclusion

The cellular uptake of this compound is a multifaceted process primarily mediated by the Reduced Folate Carrier and Folate Receptors. The expression levels and functional status of these transporters can significantly influence the intracellular concentration of Lometrexol and, consequently, its therapeutic efficacy. For drug development professionals, understanding these mechanisms is crucial for designing strategies to enhance drug delivery to tumor cells and for predicting potential mechanisms of resistance. The experimental protocols provided in this guide offer a framework for further investigation into the cellular pharmacology of Lometrexol and other folate analog drugs. Further research to determine the specific transport kinetics (Km and Vmax) of Lometrexol via the RFC would provide a more complete understanding of its cellular uptake.

References

Methodological & Application

Application Note and Protocol for HPLC Analysis of Lometrexol Disodium

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the quantitative analysis of Lometrexol disodium in biological samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.

Introduction

Lometrexol is an antifolate agent that inhibits folate-dependent enzymes crucial for cell replication. Accurate quantification of Lometrexol in biological matrices is essential for pharmacokinetic studies and clinical monitoring. The described method is a sensitive and specific HPLC assay for determining Lometrexol concentrations in samples such as human serum and urine.[1] The protocol involves sample preparation to dissociate Lometrexol from proteins and convert it to a fluorescent derivative, followed by chromatographic separation and detection.[1]

Principle

The method utilizes a reversed-phase HPLC system to separate Lometrexol from other components in the sample matrix. To enhance sensitivity and specificity, the protocol incorporates a pre-column derivatization step. Lometrexol is first dissociated from folate-binding proteins by acidification.[1] Subsequently, it is oxidized to form a highly fluorescent derivative.[1] This derivative is then injected into the HPLC system, separated on a C18 column, and quantified using a fluorescence detector.[1]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Perchloric acid

  • Manganese dioxide (MnO2)

  • Water (HPLC grade)

  • Human serum/urine (for calibration standards and quality controls)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector is required.

ParameterCondition
HPLC Column C18 reversed-phase column
Mobile Phase A convex gradient of Acetonitrile and 0.1% Ammonium Formate, pH 7.0
Flow Rate Not specified, typically 1.0 mL/min for standard analytical columns
Injection Volume Not specified, typically 10-20 µL
Column Temperature Not specified, typically ambient or controlled at 25-30 °C
Detection Fluorescence Detector
Excitation Wavelength Not specified in the abstract
Emission Wavelength Not specified in the abstract
Preparation of Solutions
  • Ammonium Formate Buffer (0.1%, pH 7.0): Dissolve an appropriate amount of ammonium formate in HPLC grade water and adjust the pH to 7.0.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 0.1% ammonium formate buffer. The exact gradient program should be optimized for best separation.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in an appropriate solvent to prepare a stock solution of known concentration.

  • Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known amounts of Lometrexol stock solution into the biological matrix (e.g., human serum or urine). The calibration curve should be linear between 5 and 300 nM.

Sample Preparation
  • Acidification: Acidify the biological sample to pH 3.5 using ammonium formate to dissociate Lometrexol from folate-binding proteins.

  • Protein Precipitation: Add perchloric acid to the acidified sample to precipitate serum proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the protein-free supernatant.

  • Oxidation: Add MnO2 to the supernatant and heat at 90°C for 10 minutes to oxidize Lometrexol into its fluorescent derivative.

  • Filtration/Centrifugation: Remove the MnO2 by filtration or centrifugation.

  • Injection: The resulting solution is ready for injection into the HPLC system.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the Lometrexol derivative against the corresponding concentration of the calibration standards.

  • Determine the concentration of Lometrexol in the unknown samples by interpolating their peak areas from the calibration curve.

  • The lower limit of quantification for this method is reported to be 5 nM.

Method Validation Parameters

The following parameters should be evaluated to validate the HPLC method according to ICH guidelines:

ParameterSpecification
Linearity 5 to 300 nM in human serum and urine
Lower Limit of Quantification (LLOQ) 5 nM
Specificity No interference from endogenous components
Accuracy & Precision Within acceptable limits (typically ±15% for accuracy and <15% RSD for precision)
Recovery Consistent and reproducible
Stability Assessed under various storage and handling conditions

Workflow Diagram

HPLC_Workflow_Lometrexol cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Biological Sample (Serum/Urine) acidify Acidification to pH 3.5 (Ammonium Formate) sample->acidify precipitate Protein Precipitation (Perchloric Acid) acidify->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant oxidize Oxidation at 90°C (MnO2) supernatant->oxidize centrifuge2 Filtration/Centrifugation oxidize->centrifuge2 final_sample Prepared Sample for Injection centrifuge2->final_sample injection Inject Sample final_sample->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection Fluorescence Detection separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Lometrexol calibration->quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for Folinic Acid Rescue with Lometrexol Disodium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of folinic acid (leucovorin) as a rescue agent following treatment with Lometrexol disodium, an antipurine antifolate agent. The information is collated from various clinical studies to guide preclinical and clinical research design.

Introduction

Lometrexol, a folate analog antimetabolite, selectively inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3][4] This inhibition leads to the arrest of DNA synthesis and has demonstrated activity against tumors resistant to other folate antagonists like methotrexate.[4] However, the clinical utility of Lometrexol has been hampered by severe and cumulative toxicities, primarily myelosuppression (anemia, thrombocytopenia) and mucositis.

Folinic acid (leucovorin), a reduced form of folic acid, serves as a rescue agent to mitigate Lometrexol-induced toxicity in normal tissues without compromising its antitumor efficacy. This document outlines the protocols for Lometrexol administration with subsequent folinic acid rescue, based on findings from Phase I and II clinical trials.

Mechanism of Action and Signaling Pathway

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. As a potent inhibitor of GARFT, it blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the synthesis of purines, which are essential for DNA and RNA synthesis. This leads to S-phase cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Folinic acid rescue works by replenishing the intracellular pool of reduced folates, thereby bypassing the enzymatic block imposed by Lometrexol in normal cells. This allows for the continuation of purine synthesis and subsequent DNA replication and cell division, thus "rescuing" healthy tissues from the cytotoxic effects of the drug.

Lometrexol_Folinic_Acid_Pathway cluster_0 De Novo Purine Synthesis cluster_1 Drug Intervention and Rescue PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFT Purines Purines FGAR->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Lometrexol Lometrexol GARFT GARFT Lometrexol->GARFT Inhibits Folinic_Acid Folinic Acid (Leucovorin) Reduced_Folates Reduced Folates Folinic_Acid->Reduced_Folates Replenishes Reduced_Folates->GARFT Bypasses Inhibition (in normal cells) Lometrexol_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Day 1 cluster_2 Post-Treatment & Rescue cluster_3 Monitoring Baseline_Assessment Baseline Assessment (CBC, Renal/Hepatic Function) Eligibility Confirm Patient Eligibility Baseline_Assessment->Eligibility Lometrexol_Admin Administer Lometrexol (IV) Eligibility->Lometrexol_Admin Rescue_Start Initiate Folinic Acid Rescue (e.g., Day 3-5) Lometrexol_Admin->Rescue_Start 2-4 day delay Toxicity_Monitoring Weekly Toxicity Monitoring (CBC, Clinical Assessment) Lometrexol_Admin->Toxicity_Monitoring Ongoing Rescue_Continue Continue Folinic Acid (e.g., 15mg q6h for 3 days) Rescue_Start->Rescue_Continue Rescue_Continue->Toxicity_Monitoring Next_Cycle Decision for Next Cycle Toxicity_Monitoring->Next_Cycle

References

Application Notes and Protocols: Measuring GARFT Inhibition after Lometrexol Disodium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol disodium (also known as DDATHF) is a potent antifolate antimetabolite that acts as a specific and tight-binding inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1][2] GARFT is a critical enzyme in the de novo purine synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).[3] Inhibition of GARFT by Lometrexol leads to a rapid and sustained depletion of intracellular purine nucleotides, which are essential for DNA and RNA synthesis.[1] This disruption of purine metabolism results in cell cycle arrest and apoptosis, making Lometrexol a compound of significant interest in oncology research.[2]

These application notes provide detailed protocols for measuring the inhibition of GARFT and its downstream cellular effects following treatment with this compound. The methodologies described include direct enzyme activity assays, analysis of intracellular purine levels, and assessment of cell cycle progression.

Data Presentation

This compound Activity
ParameterValueCell Line/SystemReference
Ki for GARFT 6.5 nMPurified human GARFTase
IC50 2.9 nMCCRF-CEM (Human Leukemia)
IC50 16 nMIGROV-1 (Ovarian Carcinoma)
IC50 50 nMOVCAR3 (Ovarian Carcinoma)

Signaling and Experimental Workflow Diagrams

purine_synthesis_pathway PRPP PRPP PRA PRA PRPP->PRA Amidotransferase GAR GAR PRA->GAR Synthetase FGAR FGAR GAR->FGAR GARFT IMP IMP FGAR->IMP ...multiple steps AMP_GMP AMP & GMP IMP->AMP_GMP DNA_RNA DNA & RNA Synthesis AMP_GMP->DNA_RNA Lometrexol Lometrexol disodium GARFT GARFT Lometrexol->GARFT

Caption: De novo purine synthesis pathway and the inhibitory action of this compound on GARFT.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Measurement of GARFT Inhibition cell_culture Culture Cells treatment Treat with Lometrexol disodium cell_culture->treatment garft_assay GARFT Enzyme Activity Assay treatment->garft_assay hplc_analysis Intracellular Purine Level Analysis (HPLC) treatment->hplc_analysis flow_cytometry Cell Cycle Analysis treatment->flow_cytometry

Caption: General experimental workflow for measuring GARFT inhibition after this compound treatment.

Experimental Protocols

GARFT Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from a method for determining GARFTase activity by measuring the rate of 5,8-dideaza-tetrahydrofolate production.

Materials:

  • Purified human GARFTase enzyme

  • α,β-glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolic acid (10-CHO-DDF)

  • This compound

  • 0.1 M HEPES buffer (pH 7.5)

  • UV-transparent 96-well plate

  • Spectrophotometer with plate reading capabilities

Procedure:

  • Prepare Reagent Mix: In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing 30 µM α,β-GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer (pH 7.5).

  • Add Inhibitor: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Initiate Reaction: To start the assay, add 150 µL of 20 nM purified human GARFTase to each well. For a blank, add 150 µL of buffer without the enzyme.

  • Measure Absorbance: Immediately after adding the enzyme, shake the plate for 5 seconds and begin recording the absorbance at 295 nm at 15-second intervals for 20 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percentage of GARFT inhibition for each Lometrexol concentration relative to the no-inhibitor control. The Ki value can be determined by fitting the initial rates against inhibitor concentrations using appropriate enzyme kinetic models.

Measurement of Intracellular Purine Levels by HPLC

This protocol outlines the preparation of cell extracts and subsequent analysis of purine levels by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cultured cells treated with this compound

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Perchloric acid (PCA), ice-cold

  • Potassium carbonate (K2CO3)

  • 0.45 µm microcentrifuge filter tubes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with ice-cold PBS, then scrape the cells into a tube.

    • For suspension cells, pellet the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

  • Cell Lysis and Deproteinization:

    • Resuspend the cell pellet in an appropriate volume of ice-cold 0.4 M perchloric acid.

    • Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Neutralization:

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the extract by adding a small volume of 3.5 M K2CO3 to bring the pH to approximately 7.0.

    • Incubate on ice for 15 minutes to precipitate potassium perchlorate.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Sample Preparation for HPLC:

    • Filter the supernatant through a 0.45 µm microcentrifuge filter tube.

    • Transfer the filtered extract to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate the purine nucleotides on a C18 column using an appropriate mobile phase (e.g., a gradient of potassium phosphate buffer and methanol).

    • Detect the purines using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Quantify the purine levels by comparing the peak areas to those of known standards.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effects of this compound on cell cycle progression using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cultured cells treated with this compound

  • Ice-cold PBS

  • 70% ethanol, ice-cold

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells (both adherent and suspension) and wash with ice-cold PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the DNA content histogram.

    • Gate out doublets and debris.

    • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Lometrexol treatment is expected to cause an accumulation of cells in the G1 phase.

References

Application Notes and Protocols: Lometrexol Disodium in Combination with Other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol disodium (DDATHF) is an antifolate antimetabolite that acts as a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By blocking this pathway, lometrexol depletes intracellular purine pools, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] While early clinical development was hindered by toxicity, the co-administration of folic acid has been shown to significantly mitigate these adverse effects.[2][3] This has renewed interest in lometrexol, particularly in combination with other chemotherapeutic agents, to enhance anti-tumor efficacy.

This document provides detailed application notes and protocols for the use of this compound in combination with two commonly used chemotherapeutics: 5-fluorouracil (5-FU) and cisplatin.

This compound: Mechanism of Action

Lometrexol targets the de novo purine synthesis pathway, which is essential for the production of adenosine and guanosine, the building blocks of DNA and RNA. Specifically, lometrexol inhibits GARFT, which catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This inhibition leads to a depletion of purine nucleotides, disrupting DNA and RNA synthesis and ultimately causing cell death.

cluster_purine De Novo Purine Synthesis cluster_effects Cellular Effects R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_RNA->CellCycleArrest Lometrexol Lometrexol Lometrexol->GAR Inhibits GARFT

Figure 1: Mechanism of action of Lometrexol.

Lometrexol in Combination with 5-Fluorouracil (5-FU)

The combination of lometrexol and 5-FU has shown synergistic anti-tumor activity in preclinical models. The rationale for this combination is based on the sequential inhibition of different pathways involved in nucleotide synthesis. Lometrexol's inhibition of de novo purine synthesis leads to an accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP), which in turn enhances the conversion of 5-FU to its active cytotoxic metabolites.

Preclinical Efficacy
Model Treatment Dose and Schedule Outcome Reference
Colon 38 tumor-bearing miceLometrexol + 5-FULometrexol (25-50 mg/kg) administered 4 or 8 hours prior to 5-FU (85 mg/kg, weekly)Significantly increased antitumor activity compared to 5-FU alone
Clinical Data

While extensive clinical trial data for the lometrexol and 5-FU combination is limited, Phase I studies of sequential methotrexate (another antifolate) and 5-FU have demonstrated clinical activity in colorectal cancer.

Experimental Protocols

In Vitro Cytotoxicity Assay (Sequential Dosing)

This protocol is designed to assess the synergistic cytotoxicity of lometrexol and 5-FU when administered sequentially to colon cancer cell lines.

start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat_lometrexol Treat with Lometrexol incubate1->treat_lometrexol incubate2 Incubate for 4-8h treat_lometrexol->incubate2 treat_5fu Add 5-Fluorouracil incubate2->treat_5fu incubate3 Incubate for 72h treat_5fu->incubate3 mtt Add MTT reagent incubate3->mtt incubate4 Incubate for 4h mtt->incubate4 solubilize Add solubilization buffer incubate4->solubilize read Read absorbance at 570 nm solubilize->read

Figure 2: Workflow for in vitro sequential cytotoxicity assay.

Materials:

  • Colon cancer cell lines (e.g., HT-29, HCT-116)

  • This compound

  • 5-Fluorouracil

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of lometrexol in culture medium.

  • Remove the medium and add the lometrexol dilutions to the wells. Include a vehicle control.

  • Incubate for 4 to 8 hours.

  • Prepare serial dilutions of 5-FU in culture medium.

  • Add the 5-FU dilutions to the wells already containing lometrexol.

  • Incubate for an additional 72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability and determine the IC50 values for each drug alone and in combination. Analyze for synergy using the Combination Index (CI) method.

In Vivo Xenograft Model (Sequential Therapy)

This protocol outlines a study to evaluate the in vivo efficacy of sequential lometrexol and 5-FU administration in a mouse xenograft model of colon cancer.

start Implant colon cancer cells subcutaneously in mice tumor_growth Allow tumors to reach ~100-150 mm³ start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatment weekly: 1. Lometrexol (i.p.) 2. 4-8h later, 5-FU (i.p.) randomize->treat monitor Monitor tumor volume and body weight treat->monitor monitor->treat Repeat weekly end Euthanize and analyze tumors monitor->end

References

Troubleshooting & Optimization

Troubleshooting Lometrexol disodium precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of Lometrexol disodium in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, second-generation antifolate agent.[1][2] Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By blocking this pathway, this compound depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and the induction of apoptosis.[1]

Q2: What are the solubility properties of this compound?

A2: Lometrexol is formulated as a disodium salt to improve its aqueous solubility. While specific quantitative data on its solubility at various pH levels and temperatures is not extensively published, it is generally considered to be soluble in water and DMSO. As with many disodium salts, its aqueous solubility is pH-dependent, with higher solubility generally observed at a neutral to alkaline pH.

Q3: Why is my this compound precipitating in the cell culture medium?

A3: Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low pH of the Medium: The pH of your cell culture medium may not be optimal for keeping the this compound in solution.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous medium can cause the compound to "crash out" of solution.

  • High Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.

  • Interaction with Media Components: Components in the media, such as salts and proteins, could potentially interact with the this compound, leading to the formation of insoluble complexes.

  • Low Temperature: Preparing or storing the media at a low temperature can decrease the solubility of this compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

If you observe precipitation immediately after adding this compound to your cell culture medium, follow these troubleshooting steps:

Potential Cause Recommended Solution
Incorrect Stock Solution Preparation Ensure your this compound stock solution is prepared correctly. For a concentrated aqueous stock, the pH may need to be adjusted to ensure complete dissolution. For DMSO stocks, ensure the compound is fully dissolved before further dilution.
Solvent Shock Avoid adding a highly concentrated stock solution directly to your final volume of media. Instead, perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed media, then add this to the final volume.
Low Temperature of Media Always use pre-warmed (37°C) cell culture media when preparing your final working solution.
High Final Concentration The intended concentration may be too high for the aqueous environment of the cell culture medium. Try reducing the final concentration of this compound in your experiment.

Issue 2: Delayed Precipitation of this compound in Media

If the medium appears clear initially but precipitation occurs after some time in the incubator, consider the following:

Potential Cause Recommended Solution
pH Shift in Media The buffering capacity of your medium may not be sufficient, leading to a drop in pH over time. Ensure your medium is properly buffered and consider using a medium with a more stable buffering system if the problem persists.
Temperature Fluctuations Repeatedly moving the media between the incubator and a colder environment can cause the compound to fall out of solution. Prepare fresh media for each experiment and avoid repeated temperature cycles.
Interaction with Media Components Certain components in your specific cell culture medium may be interacting with the this compound. If possible, try a different formulation of basal media to see if the issue is resolved.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. Optimization may be required based on your specific experimental needs.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO or sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) pH meter and 1M NaOH for aqueous stock preparation

Procedure for a 10 mM DMSO Stock Solution:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 487.42 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol for Preparing a 1 mM Aqueous Stock Solution (pH-adjusted):

  • Weigh the appropriate amount of this compound for a 1 mM solution.

  • Add a portion of the final volume of sterile, nuclease-free water. The solution will likely be cloudy.

  • While stirring, slowly add 1M NaOH dropwise to adjust the pH to ~8.0. The powder should dissolve as the pH increases.

  • Once fully dissolved, bring the solution to the final volume with sterile water.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Aliquot and store at -20°C.

Protocol for a Cell Proliferation Assay

This protocol outlines a general workflow for assessing the anti-proliferative effects of this compound using a colorimetric assay like MTT.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Lometrexol Treatment:

    • Prepare a series of dilutions of your this compound stock solution in pre-warmed, complete cell culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO or pH-adjusted water as the highest this compound concentration).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Visualizations

G cluster_pathway De Novo Purine Biosynthesis Pathway Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP GAR GAR PRPP->GAR GARFT (Glycinamide Ribonucleotide Formyltransferase) FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Lometrexol_disodium Lometrexol_disodium Lometrexol_disodium->GAR Inhibition

Caption: this compound inhibits the de novo purine biosynthesis pathway.

G cluster_workflow Troubleshooting this compound Precipitation Start Start Precipitation_Observed Precipitation Observed Start->Precipitation_Observed Immediate_or_Delayed Immediate or Delayed? Precipitation_Observed->Immediate_or_Delayed Immediate Immediate Precipitation Immediate_or_Delayed->Immediate Immediate Delayed Delayed Precipitation Immediate_or_Delayed->Delayed Delayed Check_Stock Check Stock Solution (pH, Dissolution) Immediate->Check_Stock Check_pH_Stability Check Media pH Stability Delayed->Check_pH_Stability Optimize_Dilution Optimize Dilution Method (Serial Dilution) Check_Stock->Optimize_Dilution Use_Warmed_Media Use Pre-warmed Media (37°C) Optimize_Dilution->Use_Warmed_Media Reduce_Concentration Reduce Final Concentration Use_Warmed_Media->Reduce_Concentration Resolved Issue Resolved Reduce_Concentration->Resolved Avoid_Temp_Cycles Avoid Temperature Cycles Check_pH_Stability->Avoid_Temp_Cycles Consider_Media_Change Consider Different Media Avoid_Temp_Cycles->Consider_Media_Change Consider_Media_Change->Resolved

Caption: Workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Lometrexol Disodium and Folinic Acid Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of experiments involving Lometrexol disodium and folinic acid co-administration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Lometrexol?

A1: Lometrexol is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] By inhibiting GARFT, Lometrexol disrupts the production of purines, which are essential for DNA and RNA synthesis.[4] This leads to cell cycle arrest, primarily in the S phase, and ultimately apoptosis in rapidly dividing cells.[5]

Q2: Why is folinic acid co-administered with Lometrexol?

A2: Early clinical trials of Lometrexol as a single agent were limited by severe toxicities, including myelosuppression (thrombocytopenia) and mucositis. Folinic acid is administered as a "rescue" agent to mitigate these toxic effects. It provides a reduced form of folate that can bypass the metabolic block caused by Lometrexol in healthy tissues, allowing for the synthesis of essential downstream products while maintaining the anti-tumor activity of Lometrexol in cancer cells. This co-administration allows for the use of higher, more therapeutically effective doses of Lometrexol.

Q3: What is the difference between folinic acid and folic acid for rescue protocols?

A3: Folinic acid (also known as leucovorin) is a 5-formyl derivative of tetrahydrofolic acid, the active form of folic acid. Unlike folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to be utilized by cells. This is a key advantage in rescue protocols for antifolate drugs. While both have been used, folinic acid provides a more direct route to replenishing the folate pool.

Q4: How should this compound be stored and handled?

A4: this compound stock solutions should be stored under specific conditions to ensure stability. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture. For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use. If using water as a solvent for the stock solution, it should be sterile-filtered (0.22 µm filter) before use.

Q5: Can Lometrexol's therapeutic efficacy be affected by folic acid supplementation?

A5: Yes, the level of folic acid can significantly impact Lometrexol's activity. While essential for reducing toxicity, excessively high levels of folic acid can diminish the antitumor effects of Lometrexol by competing for cellular uptake and potentially reversing its therapeutic action. Therefore, optimizing the dose of both Lometrexol and folinic acid is critical for achieving the desired therapeutic window.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vitro and in vivo experiments with Lometrexol and folinic acid.

IssuePotential Cause(s)Recommended Solution(s)
High IC50 values or unexpectedly low cytotoxicity in in vitro assays High folate concentration in culture medium: Standard cell culture media often contain high levels of folic acid, which can compete with Lometrexol for cellular uptake, reducing its apparent potency.- Use folate-free or low-folate media supplemented with controlled, low concentrations of folinic acid.- Allow cells to grow in folate-depleted medium for a period before starting the experiment to upregulate folate receptors.
Cell line resistance: The chosen cell line may have inherent resistance mechanisms, such as low expression of folate transporters (e.g., reduced folate carrier) or folate receptors.- Screen various cell lines to find a sensitive model.- Characterize the expression levels of relevant folate transporters in your cell line.
Drug instability: Lometrexol may have degraded due to improper storage or handling.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Confirm the stability of Lometrexol under your specific experimental conditions.
High variability between replicate wells in cytotoxicity assays Edge effects: Evaporation from the outer wells of a microplate can alter the concentration of the drug and media components.- Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Inconsistent cell seeding: Uneven distribution of cells across the plate will lead to variable results.- Ensure a single-cell suspension before seeding.- Mix the cell suspension between pipetting steps to prevent settling.
Unexpected dose-response curve (e.g., non-sigmoidal) Compound precipitation: Lometrexol may precipitate at higher concentrations in the culture medium.- Visually inspect the wells for any signs of precipitation.- Determine the solubility of Lometrexol in your specific culture medium.
Assay interference: The chemical properties of Lometrexol might interfere with the assay reagents (e.g., reduction of MTT reagent).- Run a cell-free control to test for direct interaction between Lometrexol and the assay reagents.- Consider using an alternative cytotoxicity assay based on a different principle (e.g., crystal violet staining or a lactate dehydrogenase release assay).
In vivo toxicity is higher than expected Low folate status in animal models: Animals on a standard diet may have different folate levels, and folate deficiency can dramatically increase Lometrexol's toxicity.- Standardize the diet of the animals, providing a consistent and known amount of folic acid.- Consider a pre-treatment period with a defined folic acid supplementation before starting Lometrexol administration.
Poor anti-tumor response in xenograft models Suboptimal dosing or schedule: The dose or frequency of Lometrexol and folinic acid administration may not be optimized.- Perform dose-escalation studies to determine the maximum tolerated dose (MTD) in combination with folinic acid rescue.- Experiment with different schedules of administration for both compounds. For example, folinic acid rescue is often initiated a specific number of days after Lometrexol treatment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Lometrexol IC50 Values in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
IGROV-1Human Ovarian Carcinoma3.1
CCRF-CEMHuman Leukemia2.9

Note: IC50 values are highly dependent on experimental conditions, particularly the folate concentration in the culture medium.

Table 2: Clinical Dosing Regimens for Lometrexol and Folinic Acid

Study PhaseLometrexol DoseFolinic Acid Rescue ScheduleKey FindingsReference
Phase IDose escalation up to 60 mg/m² (single dose)15 mg orally, four times a day, from day 7 to day 9 post-LometrexolMTD reached at 60 mg/m² with this rescue schedule. Anemia was the dose-limiting toxicity. A shorter interval (day 5 to 7) was recommended for Phase II.
Phase II Recommended10.4 mg/m² weekly (IV)3 mg/m² daily (oral)This combination was found to be feasible and well-tolerated for weekly administration.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Lometrexol in combination with varying concentrations of folinic acid.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of low-folate culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare serial dilutions of Lometrexol in low-folate medium containing a fixed, low concentration of folinic acid.

    • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of Lometrexol and folinic acid in a mouse xenograft model.

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Inject the cell suspension (e.g., 1-10 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Folic Acid Supplementation:

    • Begin folic acid supplementation in the designated treatment groups. This can be administered through the drinking water, diet, or by oral gavage for a set period (e.g., 7 days) before Lometrexol treatment begins.

  • Lometrexol Treatment:

    • Administer Lometrexol via the desired route (e.g., intraperitoneal or intravenous injection) at the predetermined dose and schedule. The control group should receive a vehicle control.

  • Monitoring and Data Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations

Caption: Mechanism of action of Lometrexol via inhibition of GARFT.

Folinic_Acid_Rescue cluster_lometrexol Lometrexol Action cluster_folate Folate Metabolism cluster_tissues Tissue-Specific Effects Lometrexol Lometrexol GARFT_inhibition GARFT Inhibition Lometrexol->GARFT_inhibition Purine_depletion Purine Depletion GARFT_inhibition->Purine_depletion Normal_Cells Normal Cells Purine_depletion->Normal_Cells Causes Tumor_Cells Tumor Cells Purine_depletion->Tumor_Cells Targets Folic_Acid Folic Acid DHF DHF Folic_Acid->DHF THF THF (Active Folate) DHF->THF DHFR DHFR DHF->DHFR THF->Normal_Cells Protects DHFR->THF Folinic_Acid Folinic Acid (Leucovorin) Folinic_Acid->THF Bypasses DHFR Toxicity Toxicity (Myelosuppression, Mucositis) Normal_Cells->Toxicity Anti_Tumor Anti-Tumor Effect Tumor_Cells->Anti_Tumor

Caption: Folinic acid rescue pathway in Lometrexol therapy.

Experimental_Workflow cluster_invitro In Vitro Assay Workflow cluster_invivo In Vivo Xenograft Workflow start_vitro Seed Cells in Low-Folate Medium treat Treat with Lometrexol & Folinic Acid start_vitro->treat incubate Incubate (e.g., 72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay analyze_vitro Analyze Data (IC50) assay->analyze_vitro start_vivo Implant Tumor Cells in Mice tumor_growth Monitor Tumor Growth start_vivo->tumor_growth randomize Randomize into Groups tumor_growth->randomize supplement Folic Acid Supplementation randomize->supplement treat_vivo Administer Lometrexol supplement->treat_vivo monitor Monitor Tumor Volume & Animal Health treat_vivo->monitor analyze_vivo Analyze Efficacy & Toxicity monitor->analyze_vivo

Caption: General experimental workflows for Lometrexol studies.

References

Lometrexol disodium stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lometrexol disodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is known to be unstable in aqueous solutions.[1] It is highly recommended to prepare solutions fresh before each use to ensure the accuracy and reproducibility of your experimental results. If storage is unavoidable, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: Several factors can influence the stability of this compound in aqueous solutions. These include:

  • pH: The stability of similar folate analogs, such as Pemetrexed, is highly pH-dependent. Significant degradation has been observed in acidic conditions (below pH 6).[2]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]

  • Light: Exposure to light, particularly UV light, can induce photodegradation of photosensitive compounds.[4][5]

  • Oxygen: Lometrexol's structural analogue, Pemetrexed, is susceptible to oxidation. Therefore, the presence of dissolved oxygen in the solution can be a critical factor in the degradation of Lometrexol.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for Lometrexol are not extensively published, based on studies of the closely related antifolate Pemetrexed, the primary degradation routes are likely oxidation and hydrolysis. Oxidation can affect the pteridine ring system, which is common in folate analogs. Hydrolysis may lead to the cleavage of the glutamate moiety from the parent molecule.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results (e.g., loss of potency, variable IC50 values). Degradation of Lometrexol in solution.• Prepare solutions immediately before use.• If using a stock solution, verify its age and storage conditions.• Control the pH of your experimental medium; aim for a neutral pH if possible.• Protect solutions from light by using amber vials or covering containers with foil.
Visible changes in the solution (e.g., color change, precipitation). Significant chemical degradation or precipitation of the compound or its degradants.• Discard the solution immediately.• Re-evaluate the solvent and buffer system being used.• Consider the use of antioxidants, such as L-cysteine or monothioglycerol, which have been used to stabilize similar compounds.
Difficulty in achieving expected solubility. The compound may be degrading upon dissolution.• Use a high-purity solvent.• To aid dissolution, gentle warming to 37°C and sonication can be attempted, but be mindful that heat can accelerate degradation.

Data Presentation

Table 1: Illustrative pH-Dependent Degradation of this compound

pHTemperature (°C)Incubation Time (hours)Hypothetical % Remaining Lometrexol
4.0252475%
6.0252492%
7.4252498%
8.5252495%

Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 7.4

Temperature (°C)Incubation Time (hours)Hypothetical % Remaining Lometrexol
424>99%
252498%
372490%

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is adapted from methods developed for Lometrexol and the related compound Pemetrexed and is intended to serve as a starting point for developing a validated stability-indicating assay.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution may be necessary to separate degradation products.

      • Mobile Phase A: 20 mM Ammonium acetate buffer, pH 7.0.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program (Example):

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 60% A, 40% B

      • 20-25 min: Hold at 60% A, 40% B

      • 25-30 min: Return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 275 nm).

    • Column Temperature: 30°C.

  • Forced Degradation Study (for method validation):

    • Acid Hydrolysis: Incubate Lometrexol solution in 0.1 N HCl at 60°C.

    • Base Hydrolysis: Incubate Lometrexol solution in 0.1 N NaOH at 60°C.

    • Oxidative Degradation: Treat Lometrexol solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat Lometrexol solution at 60°C.

    • Photodegradation: Expose Lometrexol solution to UV light (e.g., 254 nm).

    • Samples should be taken at various time points, neutralized if necessary, and analyzed by the HPLC method to ensure that degradation products are resolved from the parent peak.

Visualizations

Lometrexol Lometrexol Oxidation Oxidation (e.g., via dissolved O2) Lometrexol->Oxidation Hydrolysis Hydrolysis (e.g., acidic/basic conditions) Lometrexol->Hydrolysis Oxidized_Products Oxidized Degradation Products (e.g., pteridine ring oxidation) Oxidation->Oxidized_Products Hydrolytic_Products Hydrolytic Degradation Products (e.g., cleavage of glutamate) Hydrolysis->Hydrolytic_Products

Caption: Hypothesized degradation pathways for this compound in aqueous solution.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare Lometrexol Solution in desired aqueous medium Incubate Incubate under various conditions (pH, Temp, Light) Prep_Solution->Incubate Sampling Collect samples at defined time points (T0, T1, T2...) Incubate->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Quantify Quantify remaining Lometrexol and degradation products HPLC->Quantify

Caption: Experimental workflow for a this compound stability study.

Start Inconsistent Experimental Results? Check_Prep Was the solution prepared fresh? Start->Check_Prep Prep_New Prepare a fresh solution and repeat experiment Check_Prep->Prep_New No_Fresh Check_Conditions Check experimental conditions: - pH of medium - Temperature control - Protection from light Check_Prep->Check_Conditions Yes_Fresh Yes_Fresh Yes No_Fresh No Optimize Optimize conditions (e.g., buffer pH, use amber tubes) and re-test Check_Conditions->Optimize

Caption: Troubleshooting decision tree for Lometrexol stability issues.

References

Adjusting Lometrexol disodium concentration for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Lometrexol disodium in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent antifolate drug that specifically targets and inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2][3] By blocking GARFT, this compound depletes the intracellular pool of purines, which are essential building blocks for DNA and RNA synthesis. This inhibition leads to cell cycle arrest, primarily in the S phase, and ultimately induces apoptosis (programmed cell death) in rapidly proliferating cancer cells.[1]

Q2: How does the concentration of folic acid in the cell culture medium affect the activity of this compound?

A2: The concentration of folic acid in the cell culture medium can significantly impact the cytotoxic potential of this compound.[4] Some cell lines exhibit decreased sensitivity to Lometrexol in the presence of higher folic acid concentrations. This is because folic acid can be utilized by cells through alternative pathways to synthesize purines, thus bypassing the block imposed by Lometrexol. Therefore, it is crucial to control and report the folic acid concentration in your experimental medium. For some cell lines, using a folate-deficient medium may be necessary to observe the optimal effect of the drug.

Q3: What are the common mechanisms of resistance to this compound?

A3: Resistance to this compound, like other antifolates, can arise through several mechanisms. The most common include:

  • Impaired drug transport: Reduced expression or function of folate transporters on the cell surface can limit the uptake of Lometrexol into the cell.

  • Decreased polyglutamylation: Lometrexol requires the addition of glutamate residues (polyglutamylation) by the enzyme folylpolyglutamate synthetase (FPGS) to be retained and fully active within the cell. Decreased FPGS activity is a primary mechanism of acquired resistance.

  • Increased drug efflux: Overexpression of efflux pumps can actively transport Lometrexol out of the cell, reducing its intracellular concentration.

  • Alterations in the target enzyme: Mutations in the GARFT enzyme can reduce its binding affinity for Lometrexol, rendering the drug less effective.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low or No Cytotoxicity Observed
Possible Cause Recommended Solution
High Folic Acid in Medium Verify the folic acid concentration in your cell culture medium. Consider using a low-folate or folate-free medium for your experiments.
Cell Line Insensitivity The chosen cell line may have intrinsic resistance to Lometrexol. Screen a panel of cell lines to find a sensitive model.
Suboptimal Drug Concentration Perform a dose-response experiment with a wide range of Lometrexol concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal working concentration for your cell line.
Drug Degradation Prepare fresh stock solutions of this compound for each experiment. While stable in powder form, its stability in solution, especially in complex media, can vary.
Incorrect Assay Endpoint Ensure the incubation time for your cytotoxicity assay is sufficient for the drug to exert its effect. For an antiproliferative agent like Lometrexol, an incubation period of 48-72 hours is typically recommended.
Issue 2: High Variability Between Replicates
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps to maintain a uniform cell density.
Edge Effects in Plates To minimize evaporation from the outer wells of a microplate, fill them with sterile PBS or medium without cells and use the inner wells for your experiment.
Drug Precipitation This compound may precipitate at high concentrations. Visually inspect your wells for any precipitate after adding the drug. If precipitation occurs, try preparing a lower concentration stock solution or using a different solvent for the initial stock (though DMSO is commonly used).
Inaccurate Pipetting Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.
Issue 3: Acquired Resistance in Long-Term Cultures
Possible Cause Recommended Solution
Development of Resistant Clones Continuous exposure to a drug can lead to the selection of resistant cell populations.
Confirm Resistance Perform an IC50 determination on the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value will confirm resistance.
Investigate Mechanism If resistance is confirmed, you can investigate the underlying mechanism. For example, you can assess the activity of the FPGS enzyme.
Alternative Strategies Consider combination therapies with drugs that have different mechanisms of action or explore newer generations of antifolates that may overcome the resistance mechanism.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly between different cell lines and are influenced by experimental conditions such as the folic acid concentration in the culture medium.

Cell LineCancer TypeIC50 (nM)Notes
CCRF-CEMHuman Leukemia2.9-
IGROV-1Ovarian Carcinoma16In the presence of 200 nM folic acid.
OVCAR3Ovarian Carcinoma50In medium containing 2.27 µM folic acid.
OVCAR3Ovarian Carcinoma2In folic acid-free medium.
SW626Ovarian Carcinoma500In medium containing 2.27 µM folic acid.
SW626Ovarian Carcinoma2In folic acid-free medium.
SKOV3Ovarian Carcinoma8Unaffected by folic acid concentration.
HT29Colon Cancer~5100Value for a similar antifolate, Pemetrexed.
WiDrColon Cancer~1140Value for a similar antifolate, Pemetrexed.
SW620Colon Cancer~870Value for a similar antifolate, Pemetrexed.
LS174TColon Cancer~1050Value for a similar antifolate, Pemetrexed.

Note: Data for colon cancer cell lines are for the similar antifolate Pemetrexed and should be considered as an approximate reference.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard procedure to determine the effect of this compound on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium (with known folic acid concentration)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Lometrexol Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of Lometrexol in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Lometrexol.

    • Include a vehicle control (medium with the same concentration of solvent used for Lometrexol).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Protocol 2: Crystal Violet Assay for Cell Viability

This protocol provides an alternative method to assess cell viability by staining adherent cells with crystal violet.

Materials:

  • This compound

  • Selected adherent cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet solution (e.g., 0.5% w/v in 25% methanol)

  • Solubilization solution (e.g., 10% acetic acid)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Cell Fixation:

    • After the incubation period, carefully remove the medium.

    • Gently wash the cells twice with 200 µL of PBS per well.

    • Add 100 µL of a fixing solution (e.g., 4% paraformaldehyde in PBS) to each well and incubate for 15 minutes at room temperature.

  • Staining:

    • Remove the fixing solution and wash the cells twice with PBS.

    • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing and Drying:

    • Gently remove the Crystal Violet solution.

    • Wash the plate by submerging it in a container of tap water and repeat this process four times.

    • Invert the plate on a paper towel and gently tap to remove excess water.

    • Allow the plate to air dry completely at room temperature.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well to dissolve the stain.

    • Gently mix the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at a wavelength between 550 and 590 nm.

Visualizations

Lometrexol_Mechanism_of_Action cluster_pathway De Novo Purine Synthesis Pathway cluster_drug Drug Action Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase Phosphoribosylamine Phosphoribosylamine PRPP->Phosphoribosylamine Amidophosphoribosyl- transferase GAR GAR Phosphoribosylamine->GAR GARS FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP DNA/RNA Synthesis DNA/RNA Synthesis AMP->DNA/RNA Synthesis GMP->DNA/RNA Synthesis Lometrexol Lometrexol GART GART Lometrexol->GART Inhibits caption Lometrexol inhibits GARFT in purine synthesis.

Caption: Lometrexol inhibits GARFT in purine synthesis.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate 24h for cell attachment A->B C Prepare serial dilutions of Lometrexol D Treat cells with Lometrexol B->D C->D E Incubate for 48-72 hours D->E F Add MTT or Crystal Violet E->F G Incubate and Solubilize F->G H Read Absorbance G->H I Data Analysis (Calculate IC50) H->I caption Workflow for cell viability assays.

Caption: Workflow for cell viability assays.

Troubleshooting_Resistance Start Decreased sensitivity to Lometrexol observed Confirm Confirm resistance: Determine IC50 of resistant vs. parental cells Start->Confirm Investigate Investigate Mechanism Confirm->Investigate FPGS Assess FPGS activity Investigate->FPGS Is polyglutamylation impaired? Uptake Measure drug uptake Investigate->Uptake Is drug transport reduced? Efflux Analyze efflux pump expression Investigate->Efflux Is drug efflux increased? Overcome Strategies to Overcome Resistance FPGS->Overcome Uptake->Overcome Efflux->Overcome Combo Combination Therapy Overcome->Combo NewDrug Alternative Antifolates Overcome->NewDrug caption Troubleshooting acquired resistance.

Caption: Troubleshooting acquired resistance.

References

Reducing off-target effects of Lometrexol disodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lometrexol disodium. The information is designed to address specific issues that may be encountered during experiments aimed at reducing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent antifolate drug. Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1][2] By blocking GARFT, Lometrexol depletes the intracellular pool of purines (adenine and guanine), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest, primarily in the S phase, and subsequently induces apoptosis in rapidly proliferating cells.[2]

Q2: What are the major off-target effects and dose-limiting toxicities of this compound?

The principal dose-limiting toxicities of Lometrexol are myelosuppression (specifically thrombocytopenia) and mucositis.[3][4] These toxicities are a consequence of the on-target inhibition of purine synthesis in rapidly dividing healthy cells, such as those in the bone marrow and gastrointestinal tract. Additionally, Lometrexol is a potent inhibitor of human Serine Hydroxymethyltransferase 1 and 2 (hSHMT1/2), which are crucial enzymes in one-carbon metabolism. This can be considered a significant off-target effect that contributes to its overall cellular impact.

Q3: How can the off-target toxicities of this compound be mitigated?

The most effective and widely adopted strategy to reduce the toxicity of Lometrexol is the co-administration of folic acid or its reduced form, folinic acid (leucovorin). Supplementation with these agents provides a source of reduced folates for normal tissues, thereby rescuing them from the severe purine depletion caused by Lometrexol, while still maintaining the anti-tumor activity of the drug. Clinical studies have shown that folic acid supplementation allows for higher and more frequent dosing of Lometrexol with a more manageable toxicity profile.

Troubleshooting Guides

In Vitro Cell Viability Assays (e.g., MTT Assay)

Issue: High variability in IC50 values for Lometrexol.

  • Possible Cause 1: Folic Acid Concentration in Media. The cytotoxic potency of Lometrexol is highly dependent on the concentration of folic acid in the cell culture medium. Higher levels of folic acid will increase the IC50 value (i.e., decrease the apparent potency).

    • Solution: Standardize the folic acid concentration in your cell culture medium for all experiments. If comparing results across different studies, ensure the media formulations are consistent. For sensitive assays, consider using folic acid-free medium and supplementing with known concentrations of folic acid.

  • Possible Cause 2: Inconsistent Cell Seeding Density. The number of cells seeded per well can influence the outcome of a cell viability assay.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line, ensuring that the cells are in the logarithmic growth phase at the time of drug treatment and that the assay readout is within the linear range. A common seeding density is between 5,000 and 10,000 cells per well in a 96-well plate.

  • Possible Cause 3: Incomplete Solubilization of Formazan Crystals (MTT Assay). In the MTT assay, incomplete dissolution of the purple formazan crystals will lead to inaccurate absorbance readings.

    • Solution: After the incubation with MTT, ensure complete removal of the medium. Add a sufficient volume of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) and gently shake the plate for at least 10-15 minutes to ensure all crystals are dissolved before reading the absorbance.

Issue: Lometrexol appears less potent than expected.

  • Possible Cause: Rescue by Salvage Pathways. Cells can sometimes bypass the effects of Lometrexol by utilizing purine salvage pathways, especially if the medium is rich in purine precursors like hypoxanthine.

    • Solution: Use a purine-depleted medium to more accurately assess the direct effect of Lometrexol on de novo purine synthesis.

In Vivo Animal Studies

Issue: Severe toxicity (weight loss, mortality) in animal models.

  • Possible Cause: Inadequate Folic Acid Supplementation. As in the clinical setting, folic acid levels are critical for managing Lometrexol toxicity in animal models.

    • Solution: Implement a folic acid supplementation regimen. Preclinical studies have shown that providing folic acid in the drinking water or diet for a period (e.g., 7 days) before and after Lometrexol administration can significantly reduce toxicity.

  • Possible Cause: Dosing Schedule and Vehicle. The frequency and route of administration, as well as the vehicle used to dissolve Lometrexol, can impact its toxicity profile.

    • Solution: Optimize the dosing schedule based on preclinical and clinical data. Weekly administration with concurrent daily folic acid has been shown to be a feasible schedule. Ensure the vehicle for Lometrexol is well-tolerated by the animals.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Folic Acid Condition
CCRF-CEMHuman Leukemia2.9Not Specified
IGROV-1Ovarian Carcinoma16200 nM Folic Acid
OVCAR3Ovarian Carcinoma502.27 µM Folic Acid
OVCAR3Ovarian Carcinoma2Folic Acid-Free Medium

Data compiled from BenchChem Application Note.

Table 2: Clinical Dosing Regimens of Lometrexol with Folic Acid Rescue

Lometrexol DoseFolic Acid/Folinic Acid RescueScheduleDose-Limiting Toxicity
4 mg/m²NoneDaily for 3 days, every 4 weeksStomatitis, Thrombocytopenia
Up to 60 mg/m²Oral Folinic Acid (15 mg, 4x/day)Lometrexol on Day 1, Folinic Acid on Days 3-5Anemia (when rescue on Days 7-9)
10.4 mg/m²Oral Folic Acid (3 mg/m²/day)Lometrexol weekly, Folic Acid dailyThrombocytopenia, Mucositis

Data compiled from Phase I/II clinical trials.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of Lometrexol in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Lometrexol. Include a vehicle-only control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization buffer (e.g., DMSO) to each well.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vivo Xenograft Tumor Model
  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially with Matrigel.

    • Inject the cell suspension (e.g., 1-10 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Folic Acid Supplementation and Drug Treatment:

    • Begin folic acid supplementation (e.g., in drinking water or chow) approximately 7 days before starting Lometrexol treatment.

    • Randomize mice into treatment and control groups.

    • Administer this compound via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement and Toxicity Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Visualizations

Lometrexol_Pathway cluster_purine De Novo Purine Synthesis cluster_folate One-Carbon Metabolism PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purines (ATP, GTP) FGAR->Purines ... DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA Serine Serine Glycine Glycine Serine->Glycine SHMT1/2 THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT1/2 Lometrexol This compound GARFT GARFT Lometrexol->GARFT SHMT1/2 SHMT1/2 Lometrexol->SHMT1/2 On_Target On-Target Effect Off_Target Off-Target Effect

Caption: Lometrexol's dual inhibitory action on GARFT and SHMT1/2.

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with Lometrexol (serial dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro MTT cell viability assay.

InVivo_Workflow A Implant tumor cells subcutaneously in mice B Allow tumors to establish A->B C Begin folic acid supplementation (e.g., in drinking water) B->C D Randomize mice into treatment & control groups C->D E Administer Lometrexol or vehicle D->E F Monitor tumor volume and body weight E->F 2-3 times/week G Euthanize and excise tumors at study endpoint F->G H Analyze data (e.g., TGI) G->H

References

Technical Support Center: Lometrexol Disodium Efficacy and Media Folate Levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lometrexol disodium, with a specific focus on the critical role of folate levels in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent antifolate drug that primarily targets and inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] By blocking GARFT, Lometrexol depletes the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis leads to cell cycle arrest and apoptosis in actively proliferating cancer cells.[1][2]

Q2: How do folate levels in the cell culture medium affect the efficacy of this compound?

Folate levels in the culture medium are inversely correlated with the cytotoxic efficacy of Lometrexol. Lometrexol enters cells and competes with natural folates. High extracellular folate concentrations can outcompete Lometrexol for cellular uptake and for binding to its target enzyme, GARFT, thereby reducing the drug's efficacy. Conversely, experiments conducted in low-folate or folate-deficient media will show significantly increased sensitivity to Lometrexol, resulting in lower IC50 values.

Q3: Why is it crucial to control for folate concentration in our experiments?

Standard cell culture media contain varying concentrations of folic acid. For instance, DMEM and RPMI-1640, two commonly used media, have different formulations. These differences in basal folate levels can lead to significant variability and poor reproducibility of Lometrexol efficacy studies. Therefore, for consistent and reliable results, it is imperative to use a folate-depleted medium supplemented with a known, controlled concentration of folic acid.

Q4: Can folic acid supplementation be used to modulate Lometrexol's effect?

Yes, co-administration of folic acid has been explored as a strategy to modulate Lometrexol's toxicity. In clinical settings, folic acid supplementation can help protect normal tissues from the toxic effects of Lometrexol, potentially improving the therapeutic index of the drug. In a research context, this means that the antitumor effects of Lometrexol can be tuned by the level of dietary folate.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High IC50 values / Low Lometrexol efficacy High Folate in Media: Standard media may contain high levels of folic acid, antagonizing Lometrexol's action.Switch to a custom folate-free medium and titrate in a known, lower concentration of folic acid. Ensure serum used is dialyzed to remove endogenous folates.
Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms (e.g., impaired drug transport, altered GARFT).Verify the expression of folate receptors and GARFT in your cell line. Consider using a different, more sensitive cell line for initial experiments.
Inconsistent results between experiments Variable Folate Levels: Using different batches of media or serum can introduce variability in folate concentration.Standardize your experimental conditions by using the same batch of folate-free medium and dialyzed serum for the entire study. Always explicitly state the folate concentration in your methods.
Inconsistent Cell Health/Density: Variations in cell seeding density or passage number can affect drug response.Maintain a consistent cell seeding density and use cells within a defined passage number range for all experiments.
Unexpected Cytotoxicity in Control Wells (No Lometrexol) Folate Depletion: Prolonged culture in folate-free or very low folate medium can be toxic to some cell lines, as folate is an essential vitamin.Determine the optimal baseline folate concentration that supports cell health without significantly compromising Lometrexol efficacy. This may require a preliminary titration experiment.

Data Presentation

Impact of Folate Concentration on this compound IC50

The following table summarizes the expected trend of this compound's 50% inhibitory concentration (IC50) in cancer cell lines cultured under varying folic acid concentrations. It is important to note that specific IC50 values can vary significantly between different cell lines.

Cell LineFolic Acid ConcentrationExpected Lometrexol IC50Reference
CCRF-CEM (Human Leukemia)Standard Medium (e.g., RPMI-1640, ~2.3 µM)2.9 nM
CCRF-CEM (Human Leukemia)Low Folate Medium (e.g., < 50 nM)Expected to be significantly < 2.9 nM
IGROV1 (Human Ovarian)Folate-Free RPMI + 2 nM LeucovorinInhibition of GARFT observed
Generic Cancer Cell LineHigh FolateHigher IC50 (Reduced Efficacy)
Generic Cancer Cell LineLow FolateLower IC50 (Increased Efficacy)

Note: The table illustrates a general principle. Actual IC50 values should be determined empirically for each cell line and specific experimental conditions.

Experimental Protocols

Protocol: Determining this compound IC50 using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound in a cancer cell line under controlled folate conditions using a colorimetric MTT assay.

Materials:

  • Cancer cell line of interest

  • Folate-free cell culture medium (e.g., Folate-Free RPMI)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Folic Acid stock solution (sterile-filtered)

  • This compound stock solution (in a suitable solvent like DMSO or water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Culture Preparation:

    • Culture the cells in folate-free medium supplemented with a predetermined concentration of folic acid (e.g., 50 nM) and 10% dFBS for at least 72 hours before the experiment to allow for adaptation.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of the folate-controlled medium.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in the folate-controlled medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different Lometrexol concentrations. Include vehicle-only controls.

    • Incubate for 72 hours (or a desired time point).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

cluster_0 Extracellular cluster_1 Intracellular Folic Acid Folic Acid Folate Transporter Folate Transporter Folic Acid->Folate Transporter Lometrexol Lometrexol Lometrexol->Folate Transporter GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Lometrexol->GARFT Inhibition DHF Dihydrofolate (DHF) Folate Transporter->DHF Uptake THF Tetrahydrofolate (THF) DHF->THF THF->GARFT Cofactor Purine Synthesis Purine Synthesis GARFT->Purine Synthesis DNA/RNA DNA/RNA Purine Synthesis->DNA/RNA

Caption: Lometrexol inhibits de novo purine synthesis.

Experimental Workflow

cluster_workflow Experimental Workflow for Lometrexol Efficacy Testing A 1. Cell Culture in Folate-Controlled Medium B 2. Seed Cells in 96-Well Plate A->B C 3. Lometrexol Serial Dilution & Treatment B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Workflow for assessing Lometrexol cytotoxicity.

References

Validation & Comparative

Lometrexol Disodium vs. Methotrexate: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro performance of two key antifolate chemotherapeutic agents.

This guide provides a comprehensive comparison of the in vitro efficacy of Lometrexol disodium and Methotrexate, two prominent antifolate drugs used in cancer therapy. While both agents interfere with folate metabolism, they do so through distinct mechanisms, leading to different cellular responses and potential therapeutic applications. This document outlines their mechanisms of action, presents comparative quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the affected biochemical pathways and experimental workflows.

Mechanism of Action: Targeting Different Steps in Nucleotide Synthesis

The primary difference between this compound and Methotrexate lies in their enzymatic targets within the folate metabolic pathway.

This compound , a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), directly targets the de novo purine synthesis pathway.[1] GARFT is a crucial enzyme that catalyzes the transfer of a formyl group to glycinamide ribonucleotide, an essential step in the formation of the purine ring.[1] By inhibiting GARFT, Lometrexol specifically blocks the production of purine nucleotides (adenosine and guanosine), leading to an arrest of DNA and RNA synthesis and subsequent inhibition of cell proliferation.[1] This targeted inhibition results in cell cycle arrest, primarily in the S phase, but does not typically induce apoptosis.[2]

Methotrexate , on the other hand, is a competitive inhibitor of dihydrofolate reductase (DHFR).[3] DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a critical step for the synthesis of both purine nucleotides and thymidylate, a precursor of thymine required for DNA synthesis. By blocking DHFR, Methotrexate leads to a depletion of THF, thereby inhibiting the synthesis of the building blocks of DNA and RNA. This broader inhibition affects multiple pathways and can induce apoptosis in cancer cells.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available quantitative data on the in vitro efficacy of this compound (also referred to as DDATHF) and Methotrexate in various human cancer cell lines. The data is presented as ED50 values, which represent the concentration of the drug that inhibits cell growth by 50%.

Cell LineCancer TypeThis compound (DDATHF) ED50 (µM)Methotrexate ED50 (µM)Exposure TimeReference
HT-1080Fibrosarcoma0.470.0424 hours
HS-16Soft Tissue Sarcoma1.20.124 hours
HS-42Soft Tissue Sarcoma0.90.0824 hours
HS-18Soft Tissue Sarcoma0.550.0524 hours

Note: ED50 values are highly dependent on the specific cell line and experimental conditions. The data presented here is for comparative purposes and is drawn from a single study to ensure consistency in methodology.

Based on this data, Methotrexate demonstrated greater potency in inhibiting the growth of these specific human soft tissue sarcoma cell lines in vitro compared to this compound, as indicated by its lower ED50 values.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of anticancer agents. The following sections provide representative protocols for key in vitro assays used to assess the efficacy of this compound and Methotrexate.

Growth Inhibition Assay (e.g., MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-1080, HS-16, HS-42, HS-18)

  • This compound and Methotrexate

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 2 x 10³ cells/well). Plates are incubated overnight to allow for cell attachment.

  • Drug Treatment: A range of concentrations of this compound and Methotrexate are prepared by serial dilution in complete culture medium. The medium from the cell plates is removed and replaced with the drug-containing medium. Control wells receive medium with the vehicle used to dissolve the drugs.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control. The ED50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assays

These assays measure the direct inhibitory effect of the drugs on their respective target enzymes.

Principle: The inhibition of GARFT activity is monitored by measuring the decrease in the rate of a reaction catalyzed by the enzyme in the presence of the inhibitor.

Materials:

  • Purified recombinant human GARFT

  • Glycinamide ribonucleotide (GAR) substrate

  • 10-formyl-5,8-dideazafolate (a folate analog)

  • This compound

  • Assay buffer

  • Spectrophotometer

Procedure:

  • A reaction mixture containing GAR, the folate analog, and varying concentrations of this compound in the assay buffer is prepared.

  • The reaction is initiated by the addition of purified GARFT.

  • The change in absorbance over time, corresponding to the enzymatic reaction, is monitored using a spectrophotometer.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Principle: The inhibition of DHFR activity is monitored by measuring the decrease in the oxidation of NADPH to NADP+, which is coupled to the reduction of DHF to THF. This is typically measured by a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant human DHFR

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Methotrexate

  • Assay buffer

  • Spectrophotometer

Procedure:

  • A reaction mixture containing DHF, NADPH, and varying concentrations of Methotrexate in the assay buffer is prepared.

  • The reaction is initiated by the addition of purified DHFR.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and Methotrexate, as well as a typical experimental workflow for their in vitro comparison.

Lometrexol_Pathway cluster_Purine_Synthesis De Novo Purine Synthesis cluster_Downstream_Effects Downstream Effects PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines ... DNA_RNA_Synthesis DNA & RNA Synthesis Purines->DNA_RNA_Synthesis Lometrexol Lometrexol Disodium GARFT GARFT Lometrexol->GARFT Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation S_Phase_Arrest S-Phase Arrest Cell_Proliferation->S_Phase_Arrest

Caption: this compound inhibits GARFT, blocking de novo purine synthesis and causing S-phase arrest.

Methotrexate_Pathway cluster_Folate_Metabolism Folate Metabolism cluster_Nucleotide_Synthesis Nucleotide Synthesis cluster_Downstream_Effects Downstream Effects DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis

Caption: Methotrexate inhibits DHFR, disrupting both purine and thymidylate synthesis, leading to apoptosis.

Experimental_Workflow cluster_In_Vitro_Comparison In Vitro Efficacy Comparison Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding in 96-well plates Start->Cell_Culture Drug_Treatment Treat cells with serial dilutions of This compound and Methotrexate Cell_Culture->Drug_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Luminescence Viability_Assay->Data_Acquisition Data_Analysis Data Analysis: Calculate % Viability and IC50/ED50 values Data_Acquisition->Data_Analysis Comparison Compare IC50/ED50 values of the two drugs Data_Analysis->Comparison End End: Report Comparative Efficacy Comparison->End

Caption: A typical experimental workflow for the in vitro comparison of this compound and Methotrexate.

Conclusion

This compound and Methotrexate represent two distinct strategies for targeting folate metabolism in cancer therapy. Methotrexate, with its broad inhibition of DHFR, affects the synthesis of both purines and thymidylate, leading to potent cytotoxicity in the tested soft tissue sarcoma cell lines. This compound offers a more targeted approach by specifically inhibiting de novo purine synthesis via GARFT inhibition, resulting in cytostatic effects. The choice between these agents in a research or clinical setting will depend on the specific cancer type, its metabolic profile, and potential resistance mechanisms. The provided data and protocols offer a foundation for further investigation into the comparative efficacy of these two important antifolate drugs.

References

Head-to-Head Comparison: Lometrexol Disodium vs. LY309887 in GARFT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

This guide provides a detailed, data-driven comparison of two potent antifolate inhibitors of glycinamide ribonucleotide formyltransferase (GARFT): Lometrexol disodium (also known as DDATHF) and its second-generation analogue, LY309887. Both compounds target the de novo purine synthesis pathway, a critical process for the proliferation of cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, cellular activities, and preclinical antitumor efficacy, supported by experimental data and detailed methodologies.

Introduction and Rationale

Lometrexol was the first GARFT inhibitor to undergo clinical investigation.[1] As a tight-binding antifolate, it demonstrated significant antitumor activity.[2] However, its clinical development was hampered by delayed cumulative toxicities, including myelosuppression and stomatitis.[2][3] This prompted the development of a second-generation GARFT inhibitor, LY309887, with the aim of achieving a more favorable biochemical, pharmacological, and toxicological profile.[1] This guide will dissect the key differences between these two compounds to inform future research and development in this area.

Mechanism of Action: Targeting De Novo Purine Synthesis

Both Lometrexol and LY309887 are potent inhibitors of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This pathway is responsible for the synthesis of purine nucleotides (adenosine and guanosine), which are essential building blocks for DNA and RNA. By inhibiting GARFT, these drugs deplete the intracellular pool of purines, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

To become fully active, both Lometrexol and LY309887 are metabolized intracellularly into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated derivatives are more potent inhibitors of GARFT and are retained within the cell for longer periods.

Figure 1. Inhibition of the de novo purine synthesis pathway by Lometrexol and LY309887.

Quantitative Data Comparison

The following tables summarize the key quantitative differences between this compound and LY309887 based on available preclinical data.

Table 1: Biochemical and Cellular Activity
ParameterLometrexolLY309887Fold DifferenceReference(s)
GARFT Inhibition (Ki, nM) 58.56.59x more potent
Cellular Cytotoxicity (IC50, nM) 2.99.93.4x more potent
Cell Line: CCRF-CEM (Human Leukemia)
Folate Receptor α Affinity (Ki, nM) 0.31.786x higher affinity
Folate Receptor β Affinity (Ki, nM) 1.518.212x higher affinity
FRβ/FRα Selectivity Ratio 5.010.52.1x more selective for FRα
Table 2: Preclinical Antitumor Activity and Pharmacokinetics
ParameterLometrexolLY309887ObservationReference(s)
In Vivo Antitumor Activity
C3H Mammary Murine Tumor ModelPotentMore potentLY309887 showed greater tumor growth inhibition.
Colon XenograftsExcellent EfficacyExcellent EfficacyBoth compounds were highly effective.
Pancreatic Human XenograftsEfficaciousGreater EfficacyLY309887 demonstrated superior antitumor activity.
Polyglutamation More extensiveLess extensiveLivers of mice accumulated fewer polyglutamates of LY309887.
Hepatic Accumulation HigherLowerLometrexol concentrations in the liver were 2.2 to 2.8-fold higher.

Experimental Protocols

The following are representative protocols for the key experiments cited in the comparison of Lometrexol and LY309887. Disclaimer: The exact, detailed protocols from the original studies are not fully available. The methodologies described below are based on standard laboratory practices for these types of assays.

GARFT Inhibition Assay (Ki Determination)

Objective: To determine the inhibitory constant (Ki) of Lometrexol and LY309887 against the GARFT enzyme.

Materials:

  • Recombinant human GARFT enzyme

  • Substrates: Glycinamide ribonucleotide (GAR) and 10-formyl-5,8,10-trideazafolic acid (TDF)

  • Inhibitors: this compound and LY309887

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of Lometrexol and LY309887 in the assay buffer.

  • In a 96-well plate, add the GARFT enzyme, the inhibitor at various concentrations, and the GAR substrate.

  • Initiate the enzymatic reaction by adding the TDF substrate.

  • Monitor the rate of the reaction by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm) over time, which corresponds to the formation of the product.

  • Determine the initial reaction velocities at each inhibitor concentration.

  • Calculate the Ki value using appropriate enzyme kinetic models, such as the Cheng-Prusoff equation, by analyzing the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics.

GARFT_Inhibition_Assay_Workflow Workflow for GARFT Inhibition Assay Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitors, Buffer) Plate_Setup Set up 96-well plate with Enzyme, GAR, and Inhibitor dilutions Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate reaction by adding TDF Plate_Setup->Initiate_Reaction Measure_Absorbance Monitor absorbance change over time Initiate_Reaction->Measure_Absorbance Calculate_Velocity Determine initial reaction velocities Measure_Absorbance->Calculate_Velocity Calculate_Ki Calculate Ki value using Cheng-Prusoff equation Calculate_Velocity->Calculate_Ki

Figure 2. Generalized workflow for determining the Ki of GARFT inhibitors.
In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lometrexol and LY309887 on the proliferation of CCRF-CEM human leukemia cells.

Materials:

  • CCRF-CEM cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • This compound and LY309887

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed CCRF-CEM cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of Lometrexol and LY309887 in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include untreated control wells.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vivo Antitumor Efficacy in a Murine Tumor Model

Objective: To compare the in vivo antitumor activity of Lometrexol and LY309887 in a C3H mammary murine tumor model.

Materials:

  • C3H mice

  • C3H mammary adenocarcinoma cells

  • This compound and LY309887 formulated for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Implant C3H mammary adenocarcinoma cells subcutaneously into the flank of C3H mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomize the mice into treatment groups (Lometrexol, LY309887, and vehicle control).

  • Administer the drugs to the mice according to a predetermined schedule and dosage (e.g., intraperitoneal injection daily for 5 days).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (Length x Width2) / 2).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Compare the tumor growth inhibition in the treated groups relative to the control group.

Summary and Conclusion

The development of LY309887 as a second-generation GARFT inhibitor was driven by the need to overcome the dose-limiting toxicities of Lometrexol. The preclinical data presented in this guide clearly demonstrate key differences between the two compounds.

LY309887:

  • Is a more potent inhibitor of the GARFT enzyme in vitro.

  • Exhibits greater antitumor efficacy in certain preclinical tumor models, particularly pancreatic xenografts.

  • Shows less extensive polyglutamation and lower accumulation in the liver, which may contribute to a more favorable toxicity profile.

Lometrexol:

  • Demonstrates higher affinity for folate receptors, which could be advantageous for targeting tumors that overexpress these receptors.

  • Shows greater cytotoxicity in the CCRF-CEM leukemia cell line.

References

Lometrexol Disodium: A Comparative Analysis of its Efficacy in Methotrexate-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lometrexol disodium's efficacy, particularly in cancers that have developed resistance to the conventional antifolate agent, Methotrexate. We will delve into the distinct mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental protocols for the key assays cited. This objective analysis is intended to inform research and development efforts in the pursuit of more effective cancer therapies.

Mechanism of Action: A Tale of Two Targets

The key to Lometrexol's efficacy in Methotrexate-resistant (MTX-resistant) cancers lies in its distinct molecular target within the folate metabolic pathway. While both are antifolates, they inhibit different critical enzymes.

Methotrexate (MTX) primarily targets dihydrofolate reductase (DHFR) .[1][2] DHFR is essential for regenerating tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of reduced folates, thereby disrupting DNA synthesis and repair, ultimately leading to cell death.[3]

Lometrexol (DDATHF) , on the other hand, is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) .[4][5] GARFT catalyzes an early, crucial step in the de novo purine synthesis pathway. By blocking this enzyme, Lometrexol directly halts the production of purines, which are essential building blocks for DNA and RNA. This targeted approach allows Lometrexol to bypass the common resistance mechanisms that affect Methotrexate.

Pemetrexed , another noteworthy antifolate, has a broader mechanism of action, inhibiting not only DHFR and GARFT but also thymidylate synthase (TS).

Mechanisms of resistance to Methotrexate are multifaceted and include:

  • Decreased drug transport into the cell.

  • Reduced polyglutamylation , a process that traps the drug inside the cell.

  • Increased expression or mutation of DHFR , the target enzyme.

Because Lometrexol utilizes a different primary target, it can remain effective even when cancer cells have developed one or more of these resistance mechanisms to Methotrexate.

Signaling Pathway Visualization

The following diagram illustrates the points of inhibition for Methotrexate, Lometrexol, and Pemetrexed within the folate synthesis pathway.

Folate_Pathway cluster_purine De Novo Purine Synthesis cluster_pyrimidine Thymidylate Synthesis cluster_folate Folate Cycle PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purines FGAR->Purines DNA DNA Synthesis Purines->DNA dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dTMP->DNA DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF CH2THF->DHF MTX Methotrexate MTX->DHF Inhibits Lometrexol Lometrexol Lometrexol->GAR Inhibits Pemetrexed Pemetrexed Pemetrexed->GAR Inhibits Pemetrexed->dUMP Inhibits Pemetrexed->DHF Inhibits

Caption: Inhibition points of antifolates in the folate pathway.

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize the available quantitative data comparing the efficacy of Lometrexol with Methotrexate and other antifolates.

In Vitro Cytotoxicity Data
Cell LineDrugIC50 (nM)Notes
CCRF-CEM (Human Leukemia)Lometrexol2.9-
CCRF-CEM (Human Leukemia)LY309887 (a potent GARFT inhibitor)9.9-
Daoy (Medulloblastoma)Methotrexate95MTX-sensitive
Saos-2 (Osteosarcoma)Methotrexate35MTX-sensitive
Saos-2/MTX4.4 (MTX-resistant Osteosarcoma)Methotrexate12.73 times higher than Saos-2Demonstrates acquired resistance
Pediatric Leukemia/Lymphoma Cell Lines (Median)Talotrexin7-
Pediatric Leukemia/Lymphoma Cell Lines (Median)Aminopterin17-
Pediatric Leukemia/Lymphoma Cell Lines (Median)Methotrexate78-
Pediatric Leukemia/Lymphoma Cell Lines (Median)Pemetrexed155-

IC50: The concentration of a drug that inhibits a biological process by 50%.

Clinical Trial Data for Lometrexol
Trial PhaseCancer Type(s)Key Findings
Phase IAdvanced Solid TumorsEstablished that co-administration of folic acid significantly reduces Lometrexol's toxicity (thrombocytopenia and mucositis) without altering its pharmacokinetics.
Phase IIAdvanced Solid TumorsRecommended dose of Lometrexol 10.4 mg/m² weekly with daily oral folic acid. One partial response in a melanoma patient and stable disease in three other patients (two with melanoma, one with renal cell carcinoma) were observed.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Lometrexol and Methotrexate are provided below.

In Vitro Cell Proliferation (MTT) Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Workflow Diagram

MTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with serial dilutions of the test compound (e.g., Lometrexol). A->B C 3. Incubate for a defined period (e.g., 48-72 hours). B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with a solubilization buffer. D->E F 6. Measure absorbance at 570-590 nm using a microplate reader. E->F G 7. Calculate cell viability and determine the IC50 value. F->G

Caption: Workflow for an in vitro cell viability (MTT) assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of Lometrexol (or other test compounds) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength between 570-590 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR and is used to determine the inhibitory potential of compounds like Methotrexate.

Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer

  • NADPH

  • Dihydrofolate (DHF) substrate

  • Methotrexate (as an inhibitor control)

  • Test compounds

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic reads at 340 nm

Protocol:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF in the assay buffer. Prepare serial dilutions of Methotrexate and the test compounds.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, and the test inhibitor or control to each well.

  • Enzyme Addition: Add the DHFR enzyme solution to each well to initiate the reaction.

  • Substrate Addition: Start the reaction by adding the DHF substrate.

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each condition. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Calculate the IC50 or Ki value for the inhibitor.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like Lometrexol on the GARFT enzyme.

Principle: The activity of GARFT is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of a product, 5,8-dideazatetrahydrofolate, in a coupled reaction.

Materials:

  • Purified human GARFTase

  • α,β-glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHODDF)

  • Lometrexol or other test inhibitors

  • HEPES buffer (0.1 M, pH 7.5)

  • DMSO (for dissolving inhibitors)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 295 nm

Protocol:

  • Inhibitor Preparation: Prepare a stock solution of the antifolate inhibitor (e.g., Lometrexol) in DMSO and then make serial dilutions.

  • Reaction Mixture: In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:

    • 30 µM α,β-GAR

    • 5.4 µM 10-CHODDF

    • Varying concentrations of the antifolate inhibitor in 0.1 M HEPES buffer (pH 7.5).

  • Enzyme Addition: Initiate the reaction by adding the purified GARFTase enzyme.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control reaction without any inhibitor. Calculate the IC50 or Ki value for the inhibitor.

Conclusion

This compound demonstrates a clear mechanism-based advantage in overcoming common forms of Methotrexate resistance. Its distinct target, GARFT, within the de novo purine synthesis pathway, allows it to remain effective when resistance mechanisms targeting DHFR or folate transport are present. Preclinical data supports its activity in MTX-resistant models, and early clinical trials have established a manageable safety profile with folic acid co-administration. While further head-to-head clinical comparisons are needed, Lometrexol represents a valuable therapeutic strategy for cancers that have become refractory to Methotrexate, highlighting the importance of targeting distinct nodes within critical metabolic pathways to circumvent drug resistance.

References

Validating Lometrexol Disodium's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of Lometrexol disodium, a potent antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a critical enzyme in the de novo purine biosynthesis pathway, making it a key target in cancer therapy. This document outlines detailed experimental protocols and presents comparative data for Lometrexol and its alternatives, offering a framework for robust target validation studies.

Executive Summary

This compound effectively engages its cellular target, GARFT, leading to the inhibition of purine synthesis and subsequent anti-proliferative effects. This guide details three key experimental approaches to validate this target engagement in a cellular context:

  • Direct Measurement of GARFT Activity: Assessing the enzymatic activity of GARFT in cell lysates following treatment with Lometrexol or its alternatives.

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to confirm direct binding of the drug to GARFT within intact cells.

  • Quantification of Downstream Effects: Measuring the levels of intracellular purine nucleotides to confirm the functional consequence of GARFT inhibition.

Comparative data for Lometrexol and two other GARFT inhibitors, LY309887 and AG2034, are presented to provide context for evaluating efficacy and potency.

Comparative Performance of GARFT Inhibitors

The following tables summarize the quantitative data for this compound and its key alternatives, LY309887 and AG2034. These inhibitors have been evaluated for their potency against GARFT and their cytotoxic effects in various cancer cell lines.

Table 1: In Vitro Inhibition of GARFT

CompoundTargetKᵢ (nM)Cell LineIC₅₀ (nM)
This compound GARFT~58.5CCRF-CEM9.9[1]
LY309887GARFT6.5[1]CCRF-CEM2.9[1]
AG2034GARFT28CCRF-CEM2.9
L12104.0

Kᵢ represents the inhibition constant, a measure of the inhibitor's potency. A lower Kᵢ value indicates a more potent inhibitor. IC₅₀ is the half-maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Cytotoxicity in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (nM)
This compound CCRF-CEMLeukemia9.9[1]
LY309887CCRF-CEMLeukemia2.9[1]
AG2034CCRF-CEMLeukemia2.9
L1210Leukemia4.0

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of Lometrexol and the experimental approaches for its validation, the following diagrams illustrate the de novo purine synthesis pathway and the workflows of the key validation assays.

cluster_pathway De Novo Purine Synthesis Pathway R5P Ribose-5-phosphate PRPP PRPP R5P->PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT IMP Inosine Monophosphate (IMP) FGAR->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Lometrexol Lometrexol disodium GARFT GARFT Lometrexol->GARFT

De Novo Purine Synthesis Pathway and Lometrexol's Point of Inhibition.

cluster_workflow Experimental Workflow: GARFT Activity Assay start Treat cells with Lometrexol/vehicle lyse Prepare cell lysates start->lyse add_reagents Add GARFT substrate (GAR and 10-formyl-THF) lyse->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure product formation (spectrophotometrically) incubate->measure analyze Calculate GARFT activity measure->analyze

Workflow for Measuring GARFT Activity in Cell Lysates.

cluster_workflow Experimental Workflow: Cellular Thermal Shift Assay (CETSA) start Treat cells with Lometrexol/vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells and separate soluble fraction heat->lyse western Western Blot for soluble GARFT lyse->western analyze Analyze band intensity to determine Tagg shift western->analyze

Workflow for CETSA to Validate Lometrexol's Target Engagement.

cluster_workflow Experimental Workflow: Purine Nucleotide Quantification start Treat cells with Lometrexol/vehicle extract Extract intracellular metabolites start->extract hplc HPLC-based quantification extract->hplc analyze Measure levels of IMP, AMP, GMP, etc. hplc->analyze

References

A Researcher's Guide to Positive Controls for GARFT Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established positive controls for Glycinamide Ribonucleotide Formyltransferase (GARFT) inhibition assays. GARFT is a critical enzyme in the de novo purine biosynthesis pathway, making it a key target in the development of anticancer and anti-inflammatory therapeutics. The selection of an appropriate positive control is paramount for the validation and reliability of screening assays aimed at identifying novel GARFT inhibitors. This document outlines the performance of well-characterized inhibitors, supported by experimental data, and provides detailed protocols for their use in biochemical and cell-based assays.

Comparison of Positive Controls for GARFT Inhibition

Several potent and specific inhibitors of GARFT have been identified and characterized, serving as excellent positive controls in various assay formats. The following tables summarize the inhibitory potency of commonly used compounds.

Biochemical Assay Data: Enzyme Inhibition

This table presents the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of selected compounds against purified GARFT enzyme. These values are critical for understanding the direct interaction of the inhibitor with the enzyme.

CompoundTargetInhibition Constant (Ki)IC50Reference(s)
Lometrexol (DDATHF)GARFT~58.5 nM (derived from LY309887 potency)2.9 nM (CCRF-CEM cells)[1]
LY309887GARFT6.5 nM9.9 nM (CCRF-CEM cells)[1][2]
AGF94GARFTaseLow to mid-nanomolar range<1 nM (CHO cells expressing folate receptors)[3]
Pelitrexol (AG2037)GARFTNot explicitly stated150 nM (A549 cells, mTORC1 activity)[4]
Cell-Based Assay Data: Antiproliferative Activity

This table summarizes the half-maximal inhibitory concentration (IC50) of the inhibitors on the proliferation of various cancer cell lines. This data reflects the compound's ability to penetrate cells and inhibit GARFT in a cellular context, ultimately leading to a cytotoxic or cytostatic effect.

CompoundCell LineIC50 (Cell Proliferation)Reference(s)
Lometrexol (DDATHF)CCRF-CEM (human leukemia)2.9 nM
LY309887CCRF-CEM (human leukemia)9.9 nM
AGF94KB human tumor cellsLow nanomolar to subnanomolar
Pelitrexol (AG2037)NCI-H460 cellsInduces G1 arrest at 100 nM

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the de novo purine biosynthesis pathway and a typical workflow for a GARFT inhibition assay.

purine_biosynthesis De Novo Purine Biosynthesis Pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFT FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Inhibitor GARFT Inhibitors (Lometrexol, LY309887, etc.) Inhibitor->GAR

De Novo Purine Biosynthesis Pathway and GARFT Inhibition.

garft_assay_workflow GARFT Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Purified GARFT Enzyme - Substrates (GAR, 10-formyl-THF) - Inhibitor Stock Solutions - Assay Buffer plate Prepare 96-well Plate reagents->plate add_inhibitor Add varying concentrations of inhibitor plate->add_inhibitor add_substrates Add substrates (GAR, 10-formyl-THF) add_inhibitor->add_substrates pre_incubate Pre-incubate at 37°C add_substrates->pre_incubate start_reaction Initiate reaction by adding GARFT enzyme pre_incubate->start_reaction measure Measure absorbance change over time (e.g., at 295 nm for THF formation) start_reaction->measure calculate Calculate initial reaction rates measure->calculate determine_ic50 Determine IC50/Ki values calculate->determine_ic50

Workflow for a Spectrophotometric GARFT Inhibition Assay.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reproducible results. The following are established methods for assessing GARFT inhibition.

GARFTase Enzyme Inhibition Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of purified GARFT and its inhibition.

Principle: The activity of GARFTase is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of tetrahydrofolate (THF) from 10-formyltetrahydrofolate (10-formyl-THF).

Materials:

  • Purified human GARFTase (formyltransferase domain)

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (a stable analog of 10-formyl-THF)

  • Positive control inhibitor (e.g., Lometrexol, LY309887)

  • Assay Buffer: 0.1 M HEPES, pH 7.5

  • DMSO for dissolving inhibitors

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Further dilute the inhibitor to various concentrations in the assay buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a 150 µL reaction mixture containing:

    • 30 µM α,β-GAR

    • 5.4 µM 10-formyl-5,8-dideazafolate

    • Varying concentrations of the inhibitor

    • Assay buffer to a final volume of 150 µL

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 150 µL of 20 nM purified GARFTase to each well.

  • Measurement: Immediately measure the increase in absorbance at 295 nm in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Plot the initial rates against the inhibitor concentrations.

    • Determine the IC50 value by fitting the data to a dose-response curve. Ki values can be determined using appropriate enzyme inhibition models.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of GARFT inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line (e.g., CCRF-CEM, A549, NCI-H460)

  • Complete cell culture medium

  • Positive control inhibitor (e.g., Lometrexol, LY309887)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the GARFT inhibitor for a specified period (e.g., 48-72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

References

Lometrexol Disodium: A Comparative Benchmark Against Novel Purine Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lometrexol disodium, a well-established inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), against novel inhibitors of de novo purine synthesis. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows to offer an objective assessment of their performance.

Introduction to Purine Synthesis Inhibition

The de novo purine biosynthesis pathway is a critical process for the proliferation of normal and cancerous cells, leading to the formation of essential purine nucleotides for DNA and RNA synthesis. A key enzyme in this pathway is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). Inhibition of GARFT leads to the depletion of purine nucleotides, thereby arresting cell growth and inducing apoptosis, making it an attractive target for cancer chemotherapy.

Lometrexol (DDATHF), an antifolate, is a potent inhibitor of GARFT.[1] It requires intracellular polyglutamylation for its activity.[2] While effective, its clinical use has been associated with toxicities, prompting the development of second-generation and novel inhibitors with improved therapeutic profiles.[3] This guide benchmarks Lometrexol against such novel compounds.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound against selected novel purine synthesis inhibitors.

Table 1: In Vitro Enzyme Inhibition against Human GARFTase
CompoundTarget(s)Ki (nM) for GARFTaseReference
This compoundGARFTase~58.5[3]
LY309887GARFTase6.5[3]
AG2034GARFTase28
Novel Thieno[2,3-d]pyrimidines
Compound 3GARFTase, AICARFTase4.4
Compound 4GARFTase, AICARFTase2.9
Compound 5GARFTase, AICARFTase3.2
Compound 6GARFTase, AICARFTase1.8
Compound 7GARFTase, AICARFTase1.3
Compound 8GARFTase, AICARFTase0.88
Compound 9GARFTase, AICARFTase0.23

Note: A lower Ki value indicates a higher binding affinity and more potent inhibition.

Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
CompoundCell LineIC50 (nM)Reference
This compoundCCRF-CEM2.9
LY309887CCRF-CEM9.9
AG2034CCRF-CEM2.9
Novel Thieno[2,3-d]pyrimidines
Compound 4KB7.19
Compound 5KB4.32
Compound 6KB3.51
Compound 7KB2.87
Compound 8KB2.11
Compound 9KB3.14
Novel Pyrrolo[2,3-d]pyrimidines
Compound 8KB1.9
Compound 9KB0.55
Compound 10KB0.26

Note: A lower IC50 value indicates greater potency in inhibiting cell growth.

Signaling Pathways and Experimental Workflows

Visual representations of the de novo purine synthesis pathway and a typical experimental workflow for evaluating GARFT inhibitors are provided below.

purine_synthesis_pathway cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibitors Inhibitor Targets R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR GARFT GARFTase FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR AICARFT AICARFTase IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Lometrexol Lometrexol Lometrexol->GARFT Inhibits NovelInhibitors Novel Thieno[2,3-d]pyrimidines & Pyrrolo[2,3-d]pyrimidines NovelInhibitors->GARFT Inhibits NovelInhibitors->AICARFT Inhibits

Caption: De Novo Purine Synthesis Pathway and Inhibitor Targets.

experimental_workflow cluster_workflow Experimental Workflow for GARFT Inhibitor Evaluation start Start recombinant_enzyme Recombinant Human GARFTase Production start->recombinant_enzyme cell_culture Cancer Cell Line Culture start->cell_culture inhibition_assay GARFTase Inhibition Assay (Spectrophotometric) recombinant_enzyme->inhibition_assay determine_ki Determine Ki values inhibition_assay->determine_ki in_vivo_studies In Vivo Tumor Xenograft Models determine_ki->in_vivo_studies cytotoxicity_assay Cell Viability Assay (e.g., MTT, MTS) cell_culture->cytotoxicity_assay metabolite_analysis Intracellular Purine Metabolite Analysis (LC-MS) cell_culture->metabolite_analysis determine_ic50 Determine IC50 values cytotoxicity_assay->determine_ic50 determine_ic50->in_vivo_studies metabolite_analysis->in_vivo_studies evaluate_efficacy Evaluate Anti-tumor Efficacy and Toxicity in_vivo_studies->evaluate_efficacy end End evaluate_efficacy->end

Caption: Experimental Workflow for Evaluating GARFT Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of purine synthesis inhibitors.

Recombinant Human GARFTase Inhibition Assay

This spectrophotometric assay measures the activity of GARFTase by monitoring the production of tetrahydrofolate (THF).

Materials:

  • Recombinant human GARFTase

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolic acid (FDDF)

  • Inhibitor compounds (Lometrexol, novel inhibitors)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing GAR (final concentration, e.g., 50 µM) and varying concentrations of the inhibitor in the assay buffer.

  • Add recombinant human GARFTase to the reaction mixture.

  • Initiate the reaction by adding FDDF (final concentration, e.g., 25 µM).

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of decrease in absorbance is proportional to the GARFTase activity.

  • Calculate the initial reaction velocities at each inhibitor concentration.

  • Determine the inhibitor concentration that causes 50% inhibition (IC₅₀).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, assuming competitive inhibition with respect to FDDF.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., CCRF-CEM, KB)

  • Complete cell culture medium

  • Inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Analysis of Intracellular Purine Nucleotides by LC-MS/MS

This method allows for the quantification of intracellular purine nucleotide pools.

Materials:

  • Cancer cell lines

  • Inhibitor compounds

  • Methanol

  • Acetonitrile

  • Ammonium acetate

  • LC-MS/MS system

Procedure:

  • Culture cells in the presence or absence of the inhibitor for a specified time.

  • Harvest the cells and rapidly quench metabolic activity by washing with ice-cold saline.

  • Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Centrifuge the samples to pellet the cell debris and collect the supernatant containing the metabolites.

  • Analyze the supernatant using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Separate the purine nucleotides (e.g., ATP, GTP, ADP, GDP) using a suitable LC column and gradient.

  • Quantify the individual purine nucleotides using multiple reaction monitoring (MRM) in positive or negative ion mode, with the aid of stable isotope-labeled internal standards.

  • Normalize the nucleotide levels to the total protein content or cell number.

Discussion

The data presented in this guide demonstrate that while this compound is a potent inhibitor of GARFT, several novel purine synthesis inhibitors exhibit significantly improved performance in vitro. The 6-substituted thieno[2,3-d]pyrimidine and 5-substituted pyrrolo[2,3-d]pyrimidine series, in particular, show substantially lower Ki values against human GARFTase, indicating a much higher binding affinity. Notably, some of these novel compounds are dual inhibitors, also targeting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), another key enzyme in the de novo purine synthesis pathway. This dual-targeting mechanism may offer advantages in overcoming resistance and achieving a more complete blockade of purine synthesis.

In terms of cellular cytotoxicity, the novel inhibitors demonstrate potent anti-proliferative activity, with IC₅₀ values in the nanomolar range, comparable to or even lower than Lometrexol in certain cell lines.

The development of these novel inhibitors, with their enhanced potency and potentially broader mechanism of action, represents a significant advancement in the field of purine synthesis inhibition. Further preclinical and clinical evaluation is warranted to determine if these in vitro advantages translate into improved therapeutic outcomes with a more favorable safety profile compared to Lometrexol. The experimental protocols provided herein offer a standardized framework for such comparative studies.

References

Lometrexol Disodium: A Comparative Analysis of Cross-Resistance with Other Antifolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Lometrexol disodium and other key antifolates, supported by experimental data. The information presented herein is intended to aid researchers in understanding the nuances of antifolate resistance and to inform the development of novel therapeutic strategies.

Introduction to Lometrexol and Antifolate Resistance

This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1][2] Like other antifolates, its efficacy can be limited by the development of cellular resistance. The primary mechanisms of resistance to antifolates include impaired drug transport into the cell, decreased polyglutamylation leading to reduced intracellular drug retention, and alterations in the target enzyme, such as increased expression or mutations that reduce drug binding.[3] Understanding the patterns of cross-resistance among different antifolates is crucial for designing effective sequential or combination therapies to overcome resistance.

Comparative Analysis of Cross-Resistance

The following table summarizes the cross-resistance data for this compound in cell lines resistant to other antifolates. The data is presented as the fold-resistance, which is the ratio of the IC50 (half-maximal inhibitory concentration) of the resistant cell line to that of the parental, sensitive cell line.

Resistant Cell LinePrimary ResistanceLometrexol (DDATHF) Fold-ResistanceOther Cross-ReactivitiesReference
MTA-13 (L1210)Pemetrexed3.5ZD1694 (Tomudex): ~8.5-fold, ZD9331: 5-fold, Methotrexate (MTX): 2.7-fold, Trimetrexate: No cross-resistance[4]
CCRF-CEM:RC2TomudexRaltitrexed6Raltitrexed: >1000-fold, Methotrexate (MTX): Sensitive, Nolatrexed: Sensitive[5]

Note: The degree of resistance can be influenced by the specific cell line and the experimental conditions.

Mechanisms of Cross-Resistance

The observed cross-resistance patterns can be attributed to shared mechanisms of resistance among different antifolates. For instance, resistance to pemetrexed in the MTA-13 cell line was associated with decreased expression of the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS). Since Lometrexol also utilizes RFC for cellular uptake and requires polyglutamylation for optimal activity, a reduction in the function of these proteins can confer cross-resistance. Similarly, the raltitrexed-resistant CCRF-CEM:RC2Tomudex cell line exhibited significantly reduced FPGS activity, which is a key factor in the resistance to polyglutamatable antifolates like Lometrexol.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of cross-resistance studies. Below are protocols for key experiments cited in this guide.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of the antifolate in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the drug in complete culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the solvent).

    • Incubate the plates for 72 hours under the same conditions as step 1.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blotting for Protein Expression

This protocol is used to determine the expression levels of proteins involved in drug resistance, such as GARFT, RFC, or FPGS.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate key concepts and workflows related to cross-resistance studies.

cluster_0 Antifolate Action & Resistance cluster_1 Resistance Mechanisms Antifolate Antifolate RFC Reduced Folate Carrier (RFC) Antifolate->RFC Uptake FPGS Folylpolyglutamate Synthetase (FPGS) RFC->FPGS Intracellular Drug Target Enzyme e.g., GARFT, DHFR, TS FPGS->Target Enzyme Polyglutamylated Drug (Enhanced Retention & Activity) Cellular Effect Inhibition of Nucleotide Synthesis -> Cell Death Target Enzyme->Cellular Effect Decreased RFC Decreased RFC Expression/Function Decreased FPGS Decreased FPGS Activity Altered Target Target Enzyme Overexpression/Mutation cluster_mech Mechanism Analysis Start Start Establish Resistant Cell Line Establish/Obtain Antifolate-Resistant Cell Line Start->Establish Resistant Cell Line IC50 Determination Determine IC50 of Lometrexol and other Antifolates Establish Resistant Cell Line->IC50 Determination Compare IC50s Compare IC50s of Resistant vs. Parental Cell Lines IC50 Determination->Compare IC50s Calculate Fold-Resistance Calculate Fold-Resistance Compare IC50s->Calculate Fold-Resistance Analyze Resistance Mechanisms Analyze Potential Resistance Mechanisms Calculate Fold-Resistance->Analyze Resistance Mechanisms Transport Assay Drug Transport Assay (e.g., RFC expression) Analyze Resistance Mechanisms->Transport Assay Enzyme Activity Assay Enzyme Activity Assay (e.g., FPGS activity) Analyze Resistance Mechanisms->Enzyme Activity Assay Target Expression Target Enzyme Expression (e.g., Western Blot for GARFT) Analyze Resistance Mechanisms->Target Expression End End Transport Assay->End Enzyme Activity Assay->End Target Expression->End

References

A Comparative Guide to the Metabolomic Effects of Lometrexol and Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolomic consequences of treating cells with two critical antifolate drugs: Lometrexol and Methotrexate. While both drugs disrupt folate metabolism, their distinct mechanisms of action lead to different downstream metabolic effects, particularly within nucleotide biosynthesis pathways. This document outlines their mechanisms, presents a comparative summary of their expected impact on cellular metabolites, details a comprehensive experimental protocol for their metabolomic analysis, and provides visual representations of the affected pathways and experimental workflows.

Introduction

Lometrexol (DDATHF) and Methotrexate (MTX) are both antifolate agents used in cancer chemotherapy. Their efficacy stems from their ability to interfere with the synthesis of nucleotides, which are essential for DNA and RNA replication in rapidly proliferating cancer cells. However, they target different enzymes within the folate metabolic pathway, leading to distinct metabolic signatures. Understanding these differences is crucial for optimizing their clinical use, developing novel therapeutic strategies, and identifying biomarkers of drug response.

Mechanism of Action: A Tale of Two Targets

The primary distinction between Lometrexol and Methotrexate lies in their enzymatic targets.

  • Lometrexol: This drug is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), an enzyme that catalyzes a crucial step in de novo purine synthesis. By blocking GARFT, Lometrexol specifically depletes the intracellular pools of purine nucleotides (adenosine and guanosine), thereby halting DNA and RNA synthesis.

  • Methotrexate: In contrast, Methotrexate primarily targets dihydrofolate reductase (DHFR). DHFR is responsible for regenerating tetrahydrofolate (THF), a vital cofactor for both purine and pyrimidine synthesis. By inhibiting DHFR, Methotrexate leads to a broader disruption of nucleotide metabolism, affecting the synthesis of both purines and the pyrimidine thymidylate. Methotrexate's polyglutamated forms can also inhibit other folate-dependent enzymes, including 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), further impacting purine biosynthesis.

Data Presentation: Comparative Metabolomic Effects

The following table summarizes the expected differential effects of Lometrexol and Methotrexate on key cellular metabolites based on their mechanisms of action. This is a composite summary derived from multiple studies, as direct comparative metabolomic data is limited.

Metabolite ClassLometrexol (GARFT Inhibition)Methotrexate (DHFR Inhibition)Rationale
Purine Nucleotides
Inosine Monophosphate (IMP)Strong DecreaseDecreaseLometrexol directly blocks a step upstream of IMP. Methotrexate depletes THF, a cofactor for purine synthesis.
Adenosine Triphosphate (ATP)Strong DecreaseDecreaseBoth drugs inhibit the de novo purine synthesis pathway.
Guanosine Triphosphate (GTP)Strong DecreaseDecreaseBoth drugs inhibit the de novo purine synthesis pathway.
Pyrimidine Nucleotides
Uridine Monophosphate (UMP)No direct effect or potential increaseNo direct effect or potential increaseInhibition of purine synthesis can lead to an accumulation of the common precursor PRPP, which may be shunted to pyrimidine synthesis.
Deoxythymidine Triphosphate (dTTP)No direct effectStrong DecreaseMethotrexate's inhibition of DHFR depletes THF, a necessary cofactor for thymidylate synthase.
Deoxycytidine Triphosphate (dCTP)No direct effectDecreaseMethotrexate treatment has been shown to reduce dCTP pools.
Folate Metabolism
Dihydrofolate (DHF)No direct effectStrong IncreaseDirect inhibition of DHFR by Methotrexate leads to the accumulation of its substrate, DHF.
Tetrahydrofolate (THF)No direct effectStrong DecreaseInhibition of DHFR prevents the regeneration of THF.
Amino Acids & Other
GlycinePotential AccumulationPotential AccumulationGlycine is a precursor for purine synthesis; its consumption would be reduced by both drugs.
FormatePotential AccumulationPotential AccumulationFormate is a one-carbon donor for purine synthesis.
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)No direct effectIncreaseInhibition of AICARFT by polyglutamated Methotrexate leads to the accumulation of its substrate, AICAR.

Experimental Protocols

This section details a comprehensive workflow for a comparative metabolomics study of cells treated with Lometrexol versus Methotrexate.

1. Cell Culture and Treatment:

  • Cell Line: Select a cancer cell line appropriate for the study (e.g., CCRF-CEM, A549).

  • Culture Conditions: Maintain cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Seed cells at a density of 1 x 10^6 cells/mL. After 24 hours, treat the cells with Lometrexol (e.g., 1 µM), Methotrexate (e.g., 1 µM), or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Metabolite Extraction:

  • Quenching: To halt metabolic activity, rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 1 mL of ice-cold 80% methanol to each plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 100 µL of 50% methanol).

  • Chromatography: Perform chromatographic separation using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

  • Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain MS and MS/MS spectra.

4. Data Analysis:

  • Peak Picking and Alignment: Process the raw data using software such as XCMS or MZmine to detect and align metabolic features.

  • Metabolite Identification: Identify metabolites by matching the accurate mass and fragmentation patterns to spectral databases (e.g., METLIN, HMDB).

  • Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly different between the treatment groups.

  • Pathway Analysis: Use tools like MetaboAnalyst to perform pathway enrichment analysis and visualize the affected metabolic pathways.

Mandatory Visualization

G cluster_lometrexol Lometrexol cluster_methotrexate Methotrexate GARFT GARFT De Novo Purine Synthesis De Novo Purine Synthesis GARFT->De Novo Purine Synthesis Inhibits Lometrexol Lometrexol Lometrexol->GARFT Purine Nucleotides Purine Nucleotides De Novo Purine Synthesis->Purine Nucleotides DNA/RNA Synthesis DNA/RNA Synthesis Purine Nucleotides->DNA/RNA Synthesis DHFR DHFR THF Regeneration THF Regeneration DHFR->THF Regeneration Inhibits Methotrexate Methotrexate Methotrexate->DHFR Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis THF Regeneration->Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis->DNA/RNA Synthesis

Caption: Mechanisms of Lometrexol and Methotrexate.

G Cell Culture & Drug Treatment Cell Culture & Drug Treatment Metabolite Quenching & Extraction Metabolite Quenching & Extraction Cell Culture & Drug Treatment->Metabolite Quenching & Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Quenching & Extraction->LC-MS/MS Analysis Data Processing & Analysis Data Processing & Analysis LC-MS/MS Analysis->Data Processing & Analysis Biological Interpretation Biological Interpretation Data Processing & Analysis->Biological Interpretation

Caption: Experimental workflow for metabolomics.

G cluster_folate Folate Metabolism cluster_purine De Novo Purine Synthesis DHF DHF DHFR DHFR DHF->DHFR THF THF GARFT GARFT THF->GARFT ... ... THF->... DHFR->THF Methotrexate Methotrexate Methotrexate->DHFR Inhibits GAR GAR GAR->GARFT FGAR FGAR FGAR->... GARFT->FGAR Lometrexol Lometrexol Lometrexol->GARFT Inhibits Purine Nucleotides Purine Nucleotides ...->Purine Nucleotides Thymidylate Synthesis Thymidylate Synthesis ...->Thymidylate Synthesis

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lometrexol Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Lometrexol disodium, an antineoplastic agent, requires specific procedures to mitigate risks to personnel and the environment.[1][2] Adherence to these guidelines is not only a matter of safety but also of regulatory compliance.

This compound is a potent inhibitor of human serine hydroxymethyltransferase 1/2 (hSHMT1/2) and an antifolate, which disrupts de novo purine synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5] Due to its cytotoxic nature, all waste materials, including unused product, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste.

Core Disposal Procedures

The disposal of this compound and associated waste must be handled in accordance with institutional and regulatory guidelines for antineoplastic agents. Liquid and solid wastes should never be disposed of in regular trash or down the sanitary sewer. The primary methods for disposal are high-temperature incineration or waste encapsulation.

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound waste. This includes:

  • Gloves: Double chemotherapy gloves are recommended.

  • Gowns: A disposable gown should be worn.

  • Eye Protection: Safety goggles or a face shield are necessary.

  • Respiratory Protection: A respirator may be required for spills or when generating aerosols.

Waste Segregation and Collection:

  • Containers: Use designated, leak-proof, and puncture-resistant containers labeled for "Chemotherapeutic Waste" or "Antineoplastic Waste". These containers are often color-coded, for instance, black for bulk waste and yellow for trace waste.

  • Separation: Do not mix this compound waste with other hazardous chemical waste.

  • Sharps: Needles and syringes should be disposed of intact in a designated, puncture-resistant sharps container for chemotherapeutic waste. Do not recap needles.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and vials, must be placed in the appropriate chemotherapeutic waste container.

Quantitative Disposal Data Summary

While specific quantitative limits for this compound disposal are not broadly published, the following table summarizes key quantifiable aspects of the disposal process based on general guidelines for antineoplastic agents.

ParameterGuidelineSource
Syringe with Residual Drug Any volume, even as low as 0.1 ml, must be disposed of as hazardous chemical waste.
Spill Cleanup Threshold (Small) Less than 5 ml.
Glove Change Frequency Every hour during preparation, or immediately if contaminated or torn.
Waste Encapsulation Mixture 15:15:5 ratio by weight of lime, cement, and water added to drums filled to 50% capacity with drugs.
Encapsulation Setting Time 7 to 28 days for the mixture to form a solid block.

Experimental Protocol: Spill Cleanup

In the event of a small spill (less than 5 ml) of this compound, the following protocol should be followed:

  • Restrict Access: Ensure the area is clear of all non-essential personnel.

  • Don PPE: Wear a gown, two pairs of chemotherapy gloves, a mask, and eye protection. For spills larger than 5 ml, a respirator is also required.

  • Containment: Absorb the liquid with absorbent pads.

  • Cleaning: Clean the spill area thoroughly with a detergent solution, followed by clean water.

  • Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a plastic bag and then into the designated chemotherapy waste container.

  • Reporting: Report the spill to the Environmental Health and Safety (EH&S) department.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe handling Perform Experimental Work ppe->handling liquid_waste Liquid Waste (Unused solution, etc.) handling->liquid_waste solid_waste Solid Waste (Contaminated gloves, pads, vials) handling->solid_waste sharps_waste Sharps Waste (Needles, Syringes) handling->sharps_waste black_container Black RCRA Container (Bulk Liquid/Solid Waste) liquid_waste->black_container yellow_container Yellow Trace Waste Container (Contaminated PPE, pads) solid_waste->yellow_container sharps_container Chemotherapy Sharps Container sharps_waste->sharps_container pickup Arrange for Hazardous Waste Pickup (Contact EH&S) black_container->pickup yellow_container->pickup sharps_container->pickup incineration High-Temperature Incineration or Waste Encapsulation pickup->incineration

Caption: Workflow for this compound Waste Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.